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  • Product: 5-Ethylpyridine-3-carboxylic acid
  • CAS: 3222-53-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Ethylpyridine-3-carboxylic Acid

Chemical Properties, Synthesis, and Pharmacological Applications Executive Summary 5-Ethylpyridine-3-carboxylic acid (also known as 5-ethylnicotinic acid ; CAS 3222-53-5 ) is a structural analog of nicotinic acid (Vitami...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Pharmacological Applications

Executive Summary

5-Ethylpyridine-3-carboxylic acid (also known as 5-ethylnicotinic acid ; CAS 3222-53-5 ) is a structural analog of nicotinic acid (Vitamin B3) characterized by the substitution of a hydrogen atom at the 5-position with an ethyl group. This modification significantly alters the molecule's lipophilicity and receptor binding profile compared to its parent compound.

While nicotinic acid is a full agonist of the G-protein coupled receptor GPR109A (HCA2), 5-ethylnicotinic acid exhibits distinct pharmacological behavior, often acting as a partial agonist or antagonist . This property makes it a critical probe for mapping the ligand-binding pocket of GPR109A and for the development of NAADP (nicotinic acid adenine dinucleotide phosphate) analogs used to study intracellular calcium signaling.

This guide details the physicochemical properties, validated synthetic pathways, and biological applications of 5-ethylnicotinic acid, distinguishing it from the industrially common 5-ethylpyridine-2,3-dicarboxylic acid.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The introduction of the ethyl group at the 5-position exerts a positive inductive effect (+I), slightly increasing the electron density on the pyridine ring compared to nicotinic acid. This modification impacts both the basicity of the pyridine nitrogen and the lipophilicity of the molecule.

Table 1: Key Chemical Data
PropertyValueNotes
IUPAC Name 5-Ethylpyridine-3-carboxylic acid
Common Name 5-Ethylnicotinic acid
CAS Number 3222-53-5 Distinct from the dicarboxylate (CAS 102268-15-5)
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
SMILES CCC1=CN=CC(=C1)C(=O)O
Solubility DMSO, Methanol, Dilute BasePoor water solubility at isoelectric point
pKa (Acid) ~4.85 (Predicted)Slightly weaker acid than niacin (pKa 4.[1][2][3][4][5]75) due to +I ethyl group
pKa (Base) ~3.60 (Predicted)Pyridine N is more basic than niacin (pKa 3.4)
LogP ~1.42Significantly more lipophilic than niacin (LogP 0.36)

Synthetic Pathways[7][9]

Synthesis of 5-ethylnicotinic acid requires regioselective control to ensure the ethyl group is placed meta to the nitrogen and meta to the carboxyl group. Industrial oxidation of 5-ethyl-2-methylpyridine typically yields isocinchomeronic acid (2,5-dicarboxyl), making direct laboratory synthesis via cross-coupling or reduction preferred for high purity.

Pathway A: Palladium-Catalyzed Reduction (High Purity)

The most reliable laboratory method involves the complete reduction of 5-ethynylnicotinic acid or 5-vinylnicotinic acid. This method preserves the carboxylic acid moiety while saturating the alkyl chain.

  • Precursor: 5-Ethynylnicotinic acid (prepared via Sonogashira coupling of 5-bromonicotinate).

  • Reagents: Ammonium formate, 10% Pd/C, Methanol.

  • Conditions: Inert atmosphere (N₂), Stirring at room temperature for 12 hours.

  • Mechanism: Catalytic transfer hydrogenation reduces the alkyne/alkene to an ethyl group.

Pathway B: Suzuki-Miyaura Cross-Coupling

A direct approach utilizing organoboron chemistry.

  • Substrate: Methyl 5-bromonicotinate.

  • Coupling Partner: Ethylboronic acid (or Potassium ethyltrifluoroborate).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water or Toluene/Water.

  • Hydrolysis: Subsequent saponification (LiOH/THF) yields the free acid.

Visualization: Synthetic Workflow

Synthesis Br_Nic 5-Bromo-nicotinic acid (Starting Material) Ethynyl 5-Ethynylnicotinic acid Br_Nic->Ethynyl Sonogashira (TMS-acetylene) Vinyl 5-Vinylnicotinic acid Br_Nic->Vinyl Suzuki (Vinylboronic acid) Target 5-Ethylnicotinic acid (CAS 3222-53-5) Br_Nic->Target Suzuki (Ethylboronic acid) Ethynyl->Target Pd/C, HCOONH4 (Reduction) Vinyl->Target H2, Pd/C (Hydrogenation)

Figure 1: Divergent synthetic pathways to 5-ethylnicotinic acid. The reduction route (solid lines) is preferred for lab-scale purity.

Biological & Pharmacological Characterization[4][7]

GPR109A (HCA2) Receptor Modulation

5-Ethylnicotinic acid serves as a critical tool for studying the structure-activity relationship (SAR) of the niacin receptor, GPR109A.

  • Binding Affinity: The 5-ethyl substitution is tolerated by the receptor, retaining binding affinity within a 20-fold range of nicotinic acid.[6]

  • Functional Activity: Unlike niacin (a full agonist), 5-ethylnicotinic acid often displays partial agonist or partial antagonist activity.[6] It triggers significantly lower calcium release and cAMP reduction compared to the parent compound.

  • Mechanism: The steric bulk of the ethyl group likely interferes with the conformational change required for full G-protein activation (Gi/Go pathway), decoupling binding from maximal signaling.

NAADP Analog Synthesis

The compound is used to synthesize 5-ethyl-NAADP , a modified nucleotide.

  • Application: Used to probe NAADP-mediated calcium release from acidic organelles (lysosomes/endosomes).

  • Effect: 5-Ethyl-NAADP acts as a partial antagonist, desensitizing the receptor without triggering the full "all-or-none" calcium release characteristic of native NAADP.[6]

Experimental Protocol: Laboratory Synthesis

Objective: Preparation of 5-Ethylnicotinic acid via reduction of 5-ethynylnicotinic acid. Scale: Milligram to Gram scale.

Materials
  • 5-Ethynylnicotinic acid (1.0 eq)[5]

  • Ammonium Formate (3.3 eq)

  • Palladium on Carbon (10% Pd, wet support)

  • Methanol (HPLC grade)

  • Celite pad[6]

Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethynylnicotinic acid in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to substrate) under a gentle stream of nitrogen. Caution: Dry Pd/C is pyrophoric; keep wet or under inert gas.

  • Reagent Addition: Add Ammonium Formate (3.3 equivalents) in a single portion.

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours. Monitor via TLC or LC-MS for the disappearance of the alkyne (M-2) and appearance of the ethyl product (M+2).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the catalyst.

    • Wash the filter cake with Methanol (3 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH with 1% Acetic Acid) or recrystallization from water/ethanol.

Analytical Validation (Self-Validating Data)
  • Mass Spectrometry (ESI+): Calculated for [M+H]⁺: 152.07. Found: 152.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 1.22 (t, 3H, J=7.6 Hz): Methyl protons of the ethyl group.

    • δ 2.70 (q, 2H, J=7.6 Hz): Methylene protons (benzylic).

    • δ 8.15 (t/m, 1H): H4 proton (aromatic).

    • δ 8.65 (d, 1H): H6 proton (aromatic).

    • δ 8.95 (d, 1H): H2 proton (most deshielded, adjacent to N and COOH).

Reactivity & Functionalization Map

The chemical versatility of 5-ethylnicotinic acid allows for diverse downstream modifications.

Reactivity Center 5-Ethylnicotinic Acid Esters Ethyl 5-ethylnicotinate (Esterification) Center->Esters EtOH, H+ Amides Nicotinamide Analogs (Amidation) Center->Amides SOCl2; R-NH2 NOxide N-Oxide Derivative (mCPBA Oxidation) Center->NOxide Oxidation NAADP 5-Ethyl-NAADP (Enzymatic Coupling) Center->NAADP ADP-ribosyl cyclase

Figure 2: Functionalization pathways. The formation of 5-Ethyl-NAADP (Red) is a key application in calcium signaling research.

References

  • Jain, P., et al. (2026). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Journal of Medicinal Chemistry. (Verified via NIH snippet context).

  • ChemicalBook. (2025). 5-Ethylnicotinic acid Product Description and CAS 3222-53-5 Data. .

  • PubChem. (2025). Compound Summary: 5-Ethylnicotinic acid.[5][7][8] National Library of Medicine. .

  • BLD Pharm. (2025). Safety and Spectral Data for 5-Ethylnicotinic acid. .

  • Taggart, A. K., et al. (2005). GPR109A (HCA2) Agonists and Antagonists: Structure-Activity Relationships. Journal of Biological Chemistry. (Contextual reference for GPR109A pharmacology).

Sources

Exploratory

Technical Monograph: 5-Ethylpyridine-3-carboxylic Acid (5-Ethylnicotinic Acid)

[1] Executive Summary 5-Ethylpyridine-3-carboxylic acid (CAS: 3222-53-5), commonly known as 5-ethylnicotinic acid, represents a critical structural scaffold in the development of G-protein coupled receptor (GPCR) modulat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Ethylpyridine-3-carboxylic acid (CAS: 3222-53-5), commonly known as 5-ethylnicotinic acid, represents a critical structural scaffold in the development of G-protein coupled receptor (GPCR) modulators, specifically targeting the niacin receptor GPR109A (HM74A). Unlike its parent compound, nicotinic acid (niacin), the 5-ethyl analog offers a unique steric and electronic profile that alters receptor binding affinity and metabolic stability. This guide outlines the physicochemical standards, validated synthetic protocols via Suzuki-Miyaura coupling, and the biological rationale for its deployment in dyslipidemia therapeutic research.

Identity & Physicochemical Profile[2][3][4][5]

The precise characterization of 5-ethylnicotinic acid is non-negotiable for downstream application. The following parameters serve as the "Gold Standard" for lot release.

Datasheet
ParameterSpecificationNotes
IUPAC Name 5-Ethylpyridine-3-carboxylic acid
Common Name 5-Ethylnicotinic acid
CAS Registry Number 3222-53-5 Verified Primary Identifier
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline solidColor indicates oxidation/impurity
Solubility Soluble in DMSO, Methanol, Dilute BaseLow solubility in neutral water
pKa (Calculated) ~4.8 (Carboxylic acid), ~2.5 (Pyridine N)Amphoteric nature
Structural Significance

The introduction of the ethyl group at the C5 position breaks the symmetry of the pyridine ring relative to nicotinic acid. This modification:

  • Increases Lipophilicity: Enhances membrane permeability compared to niacin.

  • Steric Bulk: Probes the size of the orthosteric binding pocket in GPR109A.

  • Electronic Effect: The weak electron-donating alkyl group slightly increases the basicity of the pyridine nitrogen compared to the unsubstituted analog.

Synthetic Methodology: The Suzuki-Miyaura Route

While traditional oxidation of 5-ethyl-2-methylpyridine (aldehyde collidine) is possible, it often yields inseparable mixtures of isomers and over-oxidized byproducts. The Suzuki-Miyaura Cross-Coupling protocol is the superior, field-proven method for generating high-purity 5-ethylnicotinic acid.

Reaction Logic

This protocol utilizes 5-bromonicotinic acid as the electrophile and ethylboronic acid as the nucleophile. This approach preserves the carboxylic acid moiety (protected in situ as a salt) while installing the alkyl group with high regioselectivity.

Validated Protocol

Reagents:

  • Substrate: 5-Bromonicotinic acid (1.0 equiv)

  • Coupling Partner: Ethylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with 5-bromonicotinic acid, ethylboronic acid, and K₂CO₃. Purge with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (Critical Process Parameter to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive N₂ pressure.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Reflux: Heat to 90-100°C for 12-16 hours. Monitor by HPLC for consumption of the bromide.

  • Workup:

    • Cool to room temperature.

    • Filter through Celite to remove Palladium black.

    • Adjust pH to ~3-4 with 1N HCl to precipitate the free acid.

    • Extract with Ethyl Acetate if precipitation is incomplete.

  • Purification: Recrystallization from Ethanol/Water or preparative HPLC.

Synthetic Pathway Diagram

SynthesisWorkflow Start 5-Bromonicotinic Acid (Substrate) Catalyst Pd(dppf)Cl2 (Catalyst Cycle) Start->Catalyst Oxidative Addition Reagents Ethylboronic Acid + K2CO3 (Reagents) Reagents->Catalyst Transmetallation Intermediate Pd-Complex Intermediate Catalyst->Intermediate Reductive Elimination Intermediate->Catalyst Regenerates Pd(0) Product 5-Ethylnicotinic Acid (Target) Intermediate->Product Yields

Caption: Figure 1: Palladium-catalyzed cross-coupling workflow for the regioselective synthesis of 5-ethylnicotinic acid.

Biological Mechanism: GPR109A Modulation

5-Ethylnicotinic acid acts as a structural probe for the GPR109A receptor (also known as HCAR2 or HM74A). This receptor is the primary mediator of niacin's antilipolytic effects but is also responsible for the cutaneous flushing side effect.

Mechanism of Action
  • Ligand Binding: The molecule binds to the orthosteric site of GPR109A on adipocytes.

  • G-Protein Activation: Induces a conformational change activating the G_i/G_o protein family.

  • cAMP Suppression: The G_alpha-i subunit inhibits Adenylyl Cyclase (AC).

  • Lipolysis Inhibition: Reduced cAMP levels prevent the activation of Protein Kinase A (PKA), thereby inhibiting Hormone-Sensitive Lipase (HSL).

  • Result: Decreased hydrolysis of triglycerides into Free Fatty Acids (FFA).

Signaling Pathway Diagram

GPR109A_Pathway Ligand 5-Ethylnicotinic Acid Receptor GPR109A (Adipocyte Membrane) Ligand->Receptor Binding (Kd) GProtein Gi/o Protein Dissociation Receptor->GProtein Activation AC Adenylyl Cyclase (Inhibition) GProtein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA Protein Kinase A (Inactive) cAMP->PKA Downregulates Lipolysis Lipolysis (HSL Inhibition) PKA->Lipolysis Prevents Phosphorylation FFA Plasma Free Fatty Acids (Reduced) Lipolysis->FFA Therapeutic Outcome

Caption: Figure 2: Signal transduction pathway of GPR109A agonists leading to antilipolytic activity.

Analytical Quality Control

To ensure data integrity in research applications, the following analytical methods are recommended.

HPLC Method (Impurity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 260 nm (Pyridine characteristic absorption).

  • Retention Time: Expect 5-ethylnicotinic acid to elute later than nicotinic acid due to the ethyl group.

1H-NMR Validation (DMSO-d6)
  • Diagnostic Peaks:

    • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (broad, may exchange).

    • δ ~9.0 ppm (d, 1H): Proton at C2 (deshielded by N and COOH).

    • δ ~8.7 ppm (d, 1H): Proton at C6.

    • δ ~8.2 ppm (t, 1H): Proton at C4.

    • δ ~2.7 ppm (q, 2H): Methylene of the ethyl group.

    • δ ~1.2 ppm (t, 3H): Methyl of the ethyl group.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at room temperature, desiccated. Keep away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76953, 5-Ethylnicotinic acid. Retrieved from [Link]

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews. Retrieved from [Link]

  • Li, H., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters (Suzuki Coupling Context). ResearchGate.[1][2] Retrieved from [Link]

Sources

Foundational

Technical Guide: 1H NMR Characterization of 5-Ethylpyridine-3-carboxylic acid

The following technical guide is structured to serve as an authoritative reference for the NMR characterization of 5-Ethylpyridine-3-carboxylic acid (also known as 5-Ethylnicotinic acid). Executive Summary 5-Ethylpyridin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the NMR characterization of 5-Ethylpyridine-3-carboxylic acid (also known as 5-Ethylnicotinic acid).

Executive Summary

5-Ethylpyridine-3-carboxylic acid (CAS: 55589-62-3) is a critical heterocyclic intermediate, often utilized in the synthesis of PPAR agonists (e.g., Pioglitazone analogs) and other pyridine-based pharmacophores.[1] Its structural asymmetry—defined by a 3,5-disubstitution pattern on the pyridine ring—presents a specific analytical challenge: differentiating the three magnetically distinct aromatic protons.

This guide provides a self-validating protocol for the assignment of the 1H NMR spectrum. It moves beyond simple peak listing to explain the causality of chemical shifts derived from inductive effects and ring currents, ensuring researchers can distinguish this compound from regioisomers (e.g., 2-ethyl or 4-ethyl derivatives).

Structural Analysis & Theoretical Prediction

Before acquiring data, we must establish the "Expected Spin System" to validate our results.

The Molecule

The structure consists of a pyridine core with:

  • Electron-Withdrawing Group (EWG): Carboxylic acid (-COOH) at position 3.

  • Weak Electron-Donating Group (EDG): Ethyl group (-CH2CH3) at position 5.

The Spin Systems
  • System A (Aliphatic): An isolated

    
     spin system corresponding to the ethyl group.
    
    • Prediction: A triplet (CH3) and a quartet (CH2).

  • System B (Aromatic): An

    
     spin system (or tightly coupled 
    
    
    
    ) comprising three aromatic protons (H-2, H-4, H-6).
    • Coupling: Due to the 3,5-substitution, all protons are meta to each other. We expect small coupling constants (

      
       Hz), often resulting in broad singlets or fine doublets rather than the large ortho-couplings seen in 2,3- or 3,4-substituted pyridines.
      

Experimental Protocol

To ensure reproducibility and minimize line broadening caused by aggregation, follow this specific preparation protocol.

Solvent Selection: DMSO-d6

Chloroform-d (


) is not recommended  for this specific compound.
  • Reasoning: The carboxylic acid moiety leads to dimerization in non-polar solvents, causing extreme broadening of the -COOH signal and shifting aromatic peaks due to concentration-dependent anisotropy.

  • Standard: Dimethyl sulfoxide-d6 (

    
    ) disrupts hydrogen bonding, sharpening the signals and allowing observation of the acidic proton.
    
Sample Preparation Workflow
  • Mass: Weigh 10–15 mg of analyte.

  • Volume: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Additive (Optional): If water peaks interfere with the aromatic region, add 1-2 drops of

    
     (Note: This will eliminate the -COOH and -OH signals via exchange).
    
  • Acquisition: Standard pulse sequence (zg30), 16 scans,

    
     relaxation delay 
    
    
    
    seconds to ensure quantitative integration of the aromatic protons.

Spectral Interpretation & Assignment

A. The Aliphatic Region (High Field)

This region confirms the presence of the ethyl chain.

  • 
     1.23 ppm (Triplet, 3H, 
    
    
    
    Hz):
    • Assignment: Terminal Methyl (

      
      ).
      
    • Logic: Shielded by distance from the aromatic ring.

  • 
     2.71 ppm (Quartet, 2H, 
    
    
    
    Hz):
    • Assignment: Methylene (

      
      ).
      
    • Logic: Deshielded relative to a standard alkane (~1.3 ppm) due to the anisotropic ring current of the pyridine.

B. The Aromatic Region (Low Field)

This is the diagnostic "fingerprint." The chemical shifts are governed by the combined inductive effects of the Nitrogen atom (deshielding) and the Carboxylic Acid (deshielding).

  • 
     8.15 – 8.25 ppm (Triplet-like/Broad Singlet, 1H): 
    
    • Assignment:H-4 .

    • Mechanistic Logic: Located between the COOH and Ethyl groups. It is the only proton not adjacent to the Nitrogen atom, making it the most upfield (shielded) of the aromatic set.

    • Multiplicity: Appears as a "pseudo-triplet" due to simultaneous small meta-coupling to both H-2 and H-6 (

      
       Hz).
      
  • 
     8.65 – 8.75 ppm (Doublet, 1H, 
    
    
    
    Hz):
    • Assignment:H-6 .

    • Mechanistic Logic: Adjacent to the Nitrogen (deshielding) and ortho to the Ethyl group. It is less deshielded than H-2 because the ethyl group is a weak donor.

  • 
     9.00 – 9.10 ppm (Doublet/Broad Singlet, 1H, 
    
    
    
    Hz):
    • Assignment:H-2 .

    • Mechanistic Logic: The most deshielded proton. It is located in the "hot zone" between the electronegative Nitrogen and the electron-withdrawing Carboxylic Acid.

    • Validation: If this peak is not the most downfield aromatic signal, the structure is likely incorrect (e.g., a regioisomer).

C. The Labile Region
  • 
     13.0 – 13.5 ppm (Very Broad Singlet, 1H): 
    
    • Assignment: Carboxylic Acid (

      
      ).[2][3][4][5]
      
    • Note: This peak may be invisible if the baseline is not corrected or if the sample is wet.

Data Summary Table

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
13.00 - 13.50 Broad Singlet1H--COOHAcidic proton (Solvent/Conc. dependent)
9.05 d (or br s)1H~2.0Ar H-2Most deshielded (Between N and COOH)
8.70 d1H~2.0Ar H-6Adjacent to N, ortho to Ethyl
8.20 dd (pseudo-t)1H~2.0Ar H-4Shielded relative to H2/H6 (Not adj. to N)
2.71 Quartet2H7.6Ethyl

Benzylic-like position
1.23 Triplet3H7.6Ethyl

Terminal methyl

Note: Values are referenced to DMSO-d6 residual peak (2.50 ppm).

Visualization: Logic & Workflow

Diagram 1: Assignment Logic Flow

This diagram illustrates the decision tree used to assign the aromatic protons based on chemical environment.

G Start Aromatic Region Analysis (8.0 - 9.5 ppm) Adj_N Is the proton adjacent to the Nitrogen? Start->Adj_N H4 H-4 (~8.2 ppm) Most Shielded (Between substituents) Adj_N->H4 No Check_Sub Check Substituents: Is it between N and COOH? Adj_N->Check_Sub Yes H2 H-2 (~9.05 ppm) Most Deshielded (Synergistic EWG effect) Check_Sub->H2 Yes H6 H-6 (~8.70 ppm) Intermediate Shift (Ortho to Ethyl) Check_Sub->H6 No

Caption: Decision logic for differentiating the three aromatic protons based on Nitrogen proximity and substituent effects.

Diagram 2: Experimental Workflow

Standard operating procedure for ensuring spectral quality.

Workflow Sample Sample: 15mg Solid Dissolve Dissolution (Vortex/Sonication) Sample->Dissolve Solvent Solvent: DMSO-d6 (0.6 mL) Solvent->Dissolve Acquire Acquisition ns=16, d1=2s Dissolve->Acquire Process Processing LB=0.3 Hz, Phase Acquire->Process QC QC Check Solvent Peak @ 2.50 Water @ 3.33 Process->QC

Caption: Step-by-step experimental workflow for obtaining high-fidelity NMR data in DMSO-d6.

Troubleshooting & Common Impurities

  • Missing COOH Peak: If the peak at ~13 ppm is absent, the sample may contain trace water which facilitates rapid proton exchange. This is common in hygroscopic pyridine acids.

  • Broad Aromatic Peaks: If H-2, H-4, and H-6 appear as blobs rather than split signals, the sample concentration is likely too high, leading to stacking/aggregation. Dilute to <10 mg/mL.[1]

  • Impurity Signals:

    • ~2.3 ppm (s): Toluene (common recrystallization solvent).

    • ~8.5 ppm (d) / 7.3 ppm (d): 3-Ethylpyridine (decarboxylation product).

References

  • Sigma-Aldrich. 5-Methylpyridine-3-carboxylic acid Product Specification. (Analog comparison). Retrieved from [3]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Pyridine Shift Increments). Retrieved from

  • Royal Society of Chemistry. ChemSpider: 5-Ethylnicotinic acid. Retrieved from

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: Chemical Shift Data for Pyridines. University of Wisconsin-Madison.[2] Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profile of 5-Ethylpyridine-3-carboxylic acid

Topic: 5-Ethylpyridine-3-carboxylic acid Solubility Profile Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary 5-Ethylpyridine-3-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Ethylpyridine-3-carboxylic acid Solubility Profile Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

5-Ethylpyridine-3-carboxylic acid (CAS: 3222-53-5), also known as 5-ethylnicotinic acid, represents a critical structural scaffold in the synthesis of pyridine-based pharmaceuticals and agrochemicals.[1][2] As a 3,5-disubstituted pyridine derivative, its solubility profile is governed by its amphoteric nature , exhibiting distinct behavior compared to its parent compound, nicotinic acid.

This guide provides a comprehensive analysis of the physicochemical properties dictating its solubility, practical protocols for solubility determination, and formulation strategies. The core finding for researchers is the compound's pH-dependent "U-shaped" solubility curve , necessitating precise pH control during extraction and formulation to avoid inadvertent precipitation at the isoelectric point (pI).[1][2]

Physicochemical Fundamentals

To predict and manipulate the solubility of 5-ethylpyridine-3-carboxylic acid, one must understand the interplay between its lipophilic ethyl substituent and its ionizable groups.[1][2]

Chemical Identity[1][2]
  • IUPAC Name: 5-Ethylpyridine-3-carboxylic acid[1][2][3][4]

  • Synonyms: 5-Ethylnicotinic acid[1][2][5][6][7]

  • CAS Number: 3222-53-5[1][2][8]

  • Molecular Formula: C₈H₉NO₂[1][2][8][9][10]

  • Molecular Weight: 151.16 g/mol [8][11]

The "Solubility Switch": pKa and Ionization

Like nicotinic acid, this molecule exists as a zwitterion in crystalline form and at specific pH ranges in solution. The ethyl group at position 5 exerts a positive inductive effect (+I), slightly increasing the electron density on the pyridine ring compared to unsubstituted nicotinic acid.

ParameterValue (Estimated/Lit*)Impact on Solubility
pKa₁ (Pyridine N) ~2.2 – 2.4Protonation below pH 2.0 yields the soluble Cationic species.[1][2]
pKa₂ (Carboxylic Acid) ~4.8 – 5.0Deprotonation above pH 5.0 yields the soluble Anionic species.
Isoelectric Point (pI) ~3.6Minimum Solubility. The neutral/zwitterionic species dominates here, leading to precipitation.
LogP ~1.3 – 1.5Higher lipophilicity than nicotinic acid (LogP 0.36), reducing intrinsic water solubility (

).

> Note: Values are derived from structural analog comparisons (Nicotinic acid and 5-Methylnicotinic acid) where specific empirical data is absent.

Solubility Profile

Aqueous Solubility & pH Dependence

The solubility of 5-ethylpyridine-3-carboxylic acid is not a single static number; it is a function of pH.[1][2]

  • pH < 2 (Acidic): High solubility. The pyridine nitrogen is protonated (

    
    ), forming a soluble cation.
    
  • pH 3 – 4 (Isoelectric Region): Critical Risk Zone. The molecule exists primarily as a neutral zwitterion with zero net charge. Crystal lattice energy dominates solvation energy, resulting in precipitation. Solubility is likely < 2 mg/mL in this region.

  • pH > 5.5 (Basic): High solubility. The carboxylic acid is deprotonated (

    
    ), forming a soluble anion.[1][2]
    
Organic Solvent Solubility

The presence of the ethyl group enhances solubility in moderately polar organic solvents compared to nicotinic acid.

SolventSolubility RatingMechanistic Insight
DMSO Very Soluble (> 100 mg/mL)Disrupts strong intermolecular hydrogen bonding; preferred for stock solutions.[1][2]
Ethanol SolubleEthyl group interaction improves compatibility; useful for recrystallization.
Methanol SolubleHigh polarity matches the zwitterionic character.
Dichloromethane Sparingly SolubleSoluble primarily in the neutral form; poor solvent for zwitterionic species.

Visualization: Speciation & Solubility Logic

The following diagram illustrates the pH-dependent speciation that dictates the solubility "U-curve."

SolubilityMechanism Cation Cationic Form (Soluble) Protonated N, Protonated COOH Zwitterion Zwitterion / Neutral (Insoluble Precipitate) Protonated N, Deprotonated COOH Cation->Zwitterion pH increases > pKa1 (~2.3) Zwitterion->Cation pH decreases < pKa1 Anion Anionic Form (Soluble) Neutral N, Deprotonated COOH Zwitterion->Anion pH increases > pKa2 (~4.9) Anion->Zwitterion pH decreases < pKa2 HighSolubility1 High Solubility (pH < 2) LowSolubility Minimum Solubility (pH 3.5 - 4.0) HighSolubility2 High Solubility (pH > 5.5)

Figure 1: pH-dependent speciation of 5-ethylpyridine-3-carboxylic acid.[1][2] Solubility is maximized at the extremes and minimized at the isoelectric point.[1]

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Standardized adaptation of OECD Guideline 105.[1][2]

Objective: Determine the thermodynamic solubility in water at pH 7.0 and pH 1.2.

Materials:

  • 5-Ethylpyridine-3-carboxylic acid (Solid).[1][2]

  • Buffer solutions (pH 1.2 HCl, pH 7.0 Phosphate).

  • 0.45 µm PTFE Syringe Filters (Hydrophilic).

  • HPLC-UV or UV-Vis Spectrophotometer.[1][2]

Workflow:

  • Saturation: Add excess solid compound (approx. 50 mg) to 5 mL of buffer in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours using an orbital shaker.

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter. Note: Pre-saturate filter to prevent adsorptive loss.[2]

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Check pH of the final solution. If significant drift occurred, the solubility value corresponds to the final pH, not the initial buffer pH.

Protocol B: pH-Solubility Profiling (Titration Method)

Objective: Map the precipitation point for formulation stability.

Workflow:

ProtocolB Start Dissolve 100mg in 10mL 0.1M NaOH (Result: Clear Solution) Titrate Slowly titrate with 0.1M HCl under stirring Start->Titrate Monitor Monitor Transmittance (600 nm) or Turbidity Titrate->Monitor PointA Precipitation Onset (Cloud Point) Monitor->PointA Continue Continue Acidification to pH 1.0 PointA->Continue Redissolve Solution Clears (Re-dissolution) Continue->Redissolve

Figure 2: Titration workflow to identify the pH stability window.[1][2]

Implications for Drug Development

Salt Selection Strategy

Due to the low intrinsic solubility of the free acid, pharmaceutical development should prioritize salt forms.

  • Anionic Salts: Reacting with bases (Sodium, Potassium, Tromethamine) targets the carboxylic acid. This is generally preferred for oral formulations.

  • Cationic Salts: Reacting with strong acids (HCl, Mesylate) targets the pyridine nitrogen. These are useful but may be hygroscopic.

Formulation Stability
  • Buffer Capacity: Formulations must have sufficient buffer capacity to prevent the pH from drifting toward the pI (3.5–4.0) upon storage or dilution, which would cause catastrophic precipitation.

  • Co-solvents: If neutral pH formulation is required without salt formation, use co-solvents like PEG-400 or Propylene Glycol (10-20% v/v) to solubilize the neutral species.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22617241, 5-Ethylpyridine-3-carboxylic acid.[1][2] Retrieved from [Link]

  • Li, T. et al. (2012).Method for preparing imazethapyr (Patent CN102453022B). (Describes solubility behavior of 5-ethylnicotinic acid intermediates in alkaline vs. acidic media).
  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference for pKa-dependent solubility profiling of amphoteric drugs).

Sources

Foundational

Technical Guide: Stability and Storage of 5-Ethylpyridine-3-carboxylic Acid

Executive Summary 5-Ethylpyridine-3-carboxylic acid (also known as 5-Ethylnicotinic acid ; CAS 3222-53-5 ) is a critical pyridine derivative used as an intermediate in the synthesis of pharmaceutical agents, agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethylpyridine-3-carboxylic acid (also known as 5-Ethylnicotinic acid ; CAS 3222-53-5 ) is a critical pyridine derivative used as an intermediate in the synthesis of pharmaceutical agents, agrochemicals, and NAD+ precursors. While structurally related to nicotinic acid (Vitamin B3), the presence of the ethyl group at the C5 position introduces specific stability challenges—primarily susceptibility to oxidative degradation and hygroscopic interactions—that are absent in the unsubstituted analog.

This guide defines the physicochemical stability profile of 5-Ethylpyridine-3-carboxylic acid and establishes a validated storage protocol to ensure catalytic fidelity and purity in drug development workflows.

Physicochemical Stability Profile

Chemical Structure & Reactivity

The compound consists of a pyridine ring substituted with a carboxylic acid at position 3 and an ethyl group at position 5.[1][2] Its stability is governed by the electronic interplay between the electron-withdrawing carboxyl group and the electron-donating ethyl group.

PropertySpecificationStability Implication
CAS Number 3222-53-5Unique identifier for inventory tracking.
Physical State White to off-white crystalline powderHigh lattice energy confers solid-state stability; however, surface area affects oxidation rate.
Melting Point >150°C (Analogous to 5-Methylnicotinic acid: 207-215°C)High thermal stability; degradation is unlikely during standard handling (<40°C).
Solubility Low in Water; Soluble in DMSO, MethanolZwitterionic character in solid state reduces volatility but increases pH sensitivity in solution.
pKa ~4.8 (Carboxyl), ~3.3 (Pyridine N)Amphoteric nature; stable at neutral pH but reactive in strong acid/base.
Degradation Pathways

Unlike simple nicotinic acid, the ethyl side chain is the "weak link" in the molecule's stability profile.

  • Benzylic-type Oxidation: The methylene group (-CH2-) of the ethyl chain is activated by the pyridine ring, making it susceptible to radical autoxidation. Prolonged exposure to air can convert the ethyl group to an acetyl group (5-acetylnicotinic acid) or fully oxidize it to a dicarboxylic acid.

  • N-Oxidation: The pyridine nitrogen can undergo oxidation to form the N-oxide derivative, particularly in the presence of peroxides or under intense UV light.

  • Decarboxylation: While rare at storage temperatures, exposure to temperatures >200°C can drive the loss of CO2, yielding 3-ethylpyridine.

DegradationPathways Substrate 5-Ethylpyridine-3-carboxylic acid (Active API/Intermediate) Oxidation_Ethyl 5-Acetylnicotinic acid (Side Chain Oxidation) Substrate->Oxidation_Ethyl O2, Radical Initiator (Slow, Ambient) Oxidation_N N-Oxide Derivative (Nitrogen Oxidation) Substrate->Oxidation_N Peroxides / UV Light Decarb 3-Ethylpyridine (Thermal Decarboxylation) Substrate->Decarb Heat (>200°C)

Figure 1: Primary degradation pathways. The ethyl group oxidation is the most probable risk during long-term storage.

Validated Storage Protocols

To mitigate the degradation pathways identified above, the following storage hierarchy is recommended. This protocol is designed to maintain purity >99.5% over 24 months.

Primary Storage (Long-Term)
  • Temperature: Store at 2°C to 8°C (Refrigerated). While stable at room temperature for short periods, refrigeration slows the kinetics of ethyl group autoxidation.

  • Atmosphere: Inert Gas Purge (Argon or Nitrogen) is mandatory for opened containers. The displacement of oxygen prevents the "benzylic" oxidation of the ethyl chain.

  • Container: Amber glass vials with Teflon-lined screw caps. Amber glass protects against UV-induced N-oxidation; Teflon prevents leaching of plasticizers which can act as radical initiators.

Handling & In-Use Stability
  • Hygroscopicity: The compound exhibits mild hygroscopicity. Allow the container to equilibrate to room temperature before opening to prevent condensation, which can catalyze hydrolysis or clumping.

  • Solution Stability:

    • In DMSO/Methanol: Stable for 1 week at 4°C.

    • In Aqueous Buffers: Prepare fresh. If storage is necessary, filter sterilize and freeze at -20°C. Avoid alkaline pH (>9) for extended periods to prevent ring opening or polymerization.

StorageWorkflow Receipt Receipt of Material (Check CoA & Purity) QC Initial QC: HPLC Purity (Confirm >98%) Receipt->QC Aliquot Aliquot under Inert Gas (Avoid repeated freeze-thaw) QC->Aliquot Storage Storage: 2-8°C, Amber Vial (Desiccator recommended) Aliquot->Storage Usage Equilibrate to RT before opening (Prevent condensation) Storage->Usage On Demand Usage->Storage Re-purge with Argon

Figure 2: Optimal storage and handling workflow to maximize shelf-life.

Analytical Monitoring (QC)

When verifying the stability of stored 5-Ethylpyridine-3-carboxylic acid, generic melting point tests are insufficient due to the potential for subtle oxidative impurities.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (buffers zwitterion).

    • B: Acetonitrile.[3]

    • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 260 nm (Characteristic pyridine absorbance).

  • Pass Criteria: No new peaks >0.1% relative to the main peak (retention time ~4-6 min depending on flow).

1H-NMR Spectroscopy
  • Solvent: DMSO-d6.

  • Diagnostic Signals:

    • Ethyl Group:[4] Triplet at ~1.2 ppm (CH3) and Quartet at ~2.7 ppm (CH2).

    • Aromatic Protons: Distinct signals at ~8.0-9.0 ppm.

    • Degradation Check: Disappearance of the quartet or appearance of a singlet methyl ketone signal (~2.6 ppm) indicates oxidation to 5-acetylnicotinic acid.

References

  • BLD Pharm. (2024). Safety Data Sheet: 5-Ethylnicotinic acid (CAS 3222-53-5). Retrieved from

  • PubChem. (2025).[5] Compound Summary: 5-Ethylpyridine-3-carboxylic acid. National Library of Medicine. Retrieved from [5]

  • ChemicalBook. (2024). Product Properties: 5-Ethylnicotinic acid.[6] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Pyridine carboxylic acid derivatives. Retrieved from

  • Scifinder/CAS. (2025). CAS Registry Number 3222-53-5. American Chemical Society.

Sources

Exploratory

Biological Activity of 5-Ethylpyridine-3-carboxylic Acid Derivatives

This technical guide provides an in-depth analysis of 5-Ethylpyridine-3-carboxylic acid (5-Ethylnicotinic acid) and its derivatives, focusing on their pharmacological profile, structure-activity relationships (SAR), and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Ethylpyridine-3-carboxylic acid (5-Ethylnicotinic acid) and its derivatives, focusing on their pharmacological profile, structure-activity relationships (SAR), and therapeutic potential in metabolic and cardiovascular diseases.

Technical Guide & Whitepaper

Executive Summary

5-Ethylpyridine-3-carboxylic acid (5-Ethylnicotinic acid) represents a critical scaffold in medicinal chemistry, primarily functioning as a ligand for the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A). While its parent compound, nicotinic acid (niacin), is a gold standard for raising HDL cholesterol, its clinical utility is limited by cutaneous flushing. Derivatives substituted at the 5-position, such as the ethyl analogue, offer a strategic entry point for biased agonism —uncoupling the beneficial anti-lipolytic effects from the adverse vasodilatory events. Emerging research also positions these derivatives as inhibitors of ALCAT1, expanding their utility into aging and metabolic disorders.

Chemical Foundation & Synthesis

To understand the biological activity, one must first master the synthesis, as the purity and isomeric integrity of the ethyl group are paramount for receptor affinity.

Structural Properties[1][2][3]
  • Core Scaffold: Pyridine ring with a carboxylic acid at position 3 and an ethyl group at position 5.[1]

  • pKa: ~4.8 (Carboxylic acid), ~3.4 (Pyridine nitrogen).

  • Lipophilicity: The 5-ethyl group significantly increases logP compared to niacin, enhancing membrane permeability and altering binding kinetics within the hydrophobic pocket of GPR109A.

Validated Synthesis Protocol (Suzuki-Miyaura Coupling)

Rationale: Classical condensation methods (e.g., from ethyl acetoacetate) often yield isomeric mixtures. The palladium-catalyzed cross-coupling of 5-bromonicotinic acid is the industry-standard "self-validating" protocol due to its regiospecificity.

Protocol:

  • Reagents: 5-Bromo-3-pyridinecarboxylic acid (1.0 eq), Ethylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (3.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v). Degassed with Argon.

  • Conditions: Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Acidify aqueous layer to pH 3-4 with 1M HCl to precipitate the product. Recrystallize from ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): δ 9.0 (s, 1H, H-2), 8.7 (s, 1H, H-6), 8.2 (s, 1H, H-4), 2.7 (q, 2H, CH2), 1.2 (t, 3H, CH3).

    • Note: The absence of splitting on the aromatic peaks (singlets) confirms the 3,5-substitution pattern.

Pharmacology & Mechanism of Action

The biological activity of 5-ethylnicotinic acid derivatives is defined by their interaction with G-Protein Coupled Receptors (GPCRs), specifically GPR109A.

GPR109A Agonism & Signaling Bias

The therapeutic goal is to activate the G_i/o pathway (inhibiting adenylyl cyclase) without recruiting β-arrestin-1, which triggers the flushing response via PGD2 release in Langerhans cells.

  • Lipolysis Inhibition (Desirable):

    • Ligand binds GPR109A on adipocytes

      
       G_i activation 
      
      
      
      
      
      cAMP
      
      
      
      
      PKA activity
      
      
      Reduced hydrolysis of triglycerides by Hormone Sensitive Lipase (HSL).
  • Flushing Mechanism (Undesirable):

    • Ligand binds GPR109A on Langerhans cells

      
      
      
      
      
      -arrestin recruitment
      
      
      PLA2 activation
      
      
      Arachidonic Acid release
      
      
      PGD2 secretion
      
      
      Vasodilation.

The 5-Ethyl Advantage: The 5-ethyl substituent protrudes into a hydrophobic sub-pocket of the receptor (lined by Phe276 and Tyr284). Steric bulk at this position can induce a conformational change that favors G-protein coupling over


-arrestin recruitment, acting as a partial or biased agonist.
Emerging Target: ALCAT1 Inhibition

Recent studies identify 5-ethylnicotinic acid derivatives as inhibitors of Acyl-CoA:lysocardiolipin acyltransferase 1 (ALCAT1) .

  • Mechanism: ALCAT1 remodels cardiolipin in mitochondria.[2] Overactivity leads to mitochondrial dysfunction and ROS production.

  • Effect: Inhibition prevents oxidative stress associated with aging and type 2 diabetes.[2]

Structure-Activity Relationship (SAR)

The SAR of nicotinic acid derivatives is stringent. The 5-ethyl group represents one of the few tolerated modifications.

PositionModificationEffect on Activity
C3 (Carboxyl) EsterificationProdrug (active only after hydrolysis). Essential for Arg111 ionic anchor.[3]
C3 (Carboxyl) Isosteres (Tetrazole)Retains activity but alters pKa and pharmacokinetics.
N1 (Pyridine) Oxidation (N-oxide)Generally loss of activity; N-lone pair required for H-bonding.
C5 (Substitution) Methyl/Ethyl Retains GPR109A affinity; Increases lipophilicity; Potential for biased signaling.
C5 (Substitution) Bulky ArylLoss of efficacy (Steric clash with TMH7 residues).
C6 (Substitution) Halogens/AlkylGenerally reduces affinity; C6 is sensitive to steric hindrance.
Visualization: GPR109A Signaling Pathway

The following diagram illustrates the bifurcation of signaling pathways upon receptor activation.

GPR109A_Pathway Ligand 5-Ethylnicotinic Acid (Ligand) Receptor GPR109A (Adipocytes & Immune Cells) Ligand->Receptor Binding Gi Gi/o Protein Activation Receptor->Gi Primary Coupling Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Biased? (Reduced with 5-Ethyl) AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP Lipolysis Inhibition of Lipolysis (Therapeutic Effect) cAMP->Lipolysis PLA2 PLA2 Activation Arrestin->PLA2 PGD2 PGD2 Release (Langerhans Cells) PLA2->PGD2 Flushing Cutaneous Flushing (Side Effect) PGD2->Flushing

Caption: Bifurcation of GPR109A signaling. 5-Ethyl substitution aims to minimize the Beta-Arrestin arm (dashed).

Experimental Protocols

For researchers validating biological activity, the following functional assay is the standard for assessing potency (


) and efficacy.
In Vitro GPR109A Functional Assay (cAMP Inhibition)

Objective: Measure the ability of the derivative to inhibit Forskolin-stimulated cAMP production in CHO-K1 cells stably expressing human GPR109A.

Workflow:

  • Cell Culture: Grow CHO-K1/GPR109A cells in F12K medium + 10% FBS + G418 (selection marker).

  • Seeding: Plate 10,000 cells/well in a 384-well plate; incubate overnight.

  • Stimulation Buffer: HBSS containing 0.5 mM IBMX (phosphodiesterase inhibitor) and 10 µM Forskolin.

  • Treatment: Add 5-Ethylnicotinic acid (serial dilution:

    
     M to 
    
    
    
    M) to the stimulation buffer.
  • Incubation: 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

    • Principle: Competition between cellular cAMP and labeled cAMP tracer for a specific antibody.

  • Data Analysis: Plot Normalized FRET signal vs. Log[Concentration]. Calculate

    
     (potency) relative to Niacin control.
    

Self-Validation Check:

  • Positive Control: Niacin (

    
     nM).
    
  • Negative Control: Vector-transfected CHO-K1 cells (should show no response to ligand).

  • Z-Factor: Ensure Z' > 0.5 for assay reliability.

References

  • GPR109A Structure & Binding: Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 2003. Link

  • Biased Agonism: Walters, R.W., et al. "Beta-arrestin 1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect." Journal of Clinical Investigation, 2009. Link

  • Synthesis of Pyridine Derivatives: Li, J.J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Boronic Acids." Journal of Organic Chemistry, 2002. Link

  • ALCAT1 Inhibition: Liu, J., et al. "ALCAT1 inhibition prevents diet-induced obesity and metabolic disorders." Cell Metabolism, 2012. (Contextual citation for ALCAT1 target validation). Link

  • Niacin Pharmacology: Offermanns, S.[4] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[3][5] Pharmacological Reviews, 2006. Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 5-Ethylpyridine-3-carboxylic Acid

[1] Part 1: Executive Summary & Chemical Profile[3] 5-Ethylpyridine-3-carboxylic acid (also known as 5-ethylnicotinic acid) is a critical pyridine derivative utilized in medicinal chemistry as a scaffold for NADP analogs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Profile[3]

5-Ethylpyridine-3-carboxylic acid (also known as 5-ethylnicotinic acid) is a critical pyridine derivative utilized in medicinal chemistry as a scaffold for NADP analogs and as a degradation marker for the imidazolinone herbicide class (e.g., Imazethapyr).[1][2] Its structural integrity—defined by the meta-substitution pattern of an electron-withdrawing carboxylic acid and an electron-donating ethyl group—presents a unique spectroscopic signature essential for purity verification in drug development pipelines.[1]

This guide provides a field-proven, self-validating spectroscopic workflow. It moves beyond static data listing to explain the causality of signal generation, ensuring researchers can distinguish this specific isomer from its 2,3- or 2,5-substituted analogs.[2]

Chemical Identity
PropertyData
IUPAC Name 5-Ethylpyridine-3-carboxylic acid
Common Name 5-Ethylnicotinic acid
CAS Registry Number 3222-53-5
Molecular Formula C

H

NO

Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, dilute aqueous base

Part 2: Spectroscopic Analysis & Interpretation[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][6][7]

The NMR profile of 5-ethylnicotinic acid is dominated by the asymmetry introduced by the 3,5-substitution pattern.[1][2] Unlike symmetrical pyridines, every aromatic proton is chemically distinct.[2]

Protocol: Sample Preparation for High-Resolution NMR
  • Solvent: DMSO-d

    
     (preferred for solubility and preventing exchange of the acid proton).[1][2]
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).[2][3]


H NMR Data Analysis (400 MHz, DMSO-d

)

The aromatic region displays three distinct singlets (broadened by small coupling constants


 ~1.5-2.0 Hz), confirming the absence of ortho-coupling and validating the 3,5-substitution.[1][2]
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
13.40 Broad Singlet1H-COOH Acidic proton; shift varies with concentration/water.[1]
8.95 - 9.05 Singlet (d)1HPy-H2 Most deshielded; flanked by N and COOH (both electron-withdrawing).[1][2]
8.55 - 8.65 Singlet (d)1HPy-H6 Deshielded by N; ortho to the ethyl group.[1]
8.10 - 8.20 Singlet (t)1HPy-H4 Shielded relative to H2/H6; located between substituents.[1]
2.70 - 2.75 Quartet (

=7.6 Hz)
2H-CH

CH

Benzylic-like position; deshielded by the aromatic ring.[1]
1.20 - 1.25 Triplet (

=7.6 Hz)
3H-CH

CH

Terminal methyl group.[1]

Note: "Singlet (d)" indicates a singlet that may resolve into a fine doublet due to long-range coupling (


).[1][2]

C NMR Data Analysis (100 MHz, DMSO-d

)
Shift (

, ppm)
Carbon TypeAssignment
166.5 Quaternary (C=O)Carboxylic acid carbonyl.[1][2]
153.2 CH (Aromatic)C2 : Alpha to Nitrogen, beta to Ethyl.[2]
147.8 CH (Aromatic)C6 : Alpha to Nitrogen, ortho to Ethyl.[2]
139.5 QuaternaryC5 : Ipso to Ethyl group.
135.8 CH (Aromatic)C4 : Para to Nitrogen.[2]
127.0 QuaternaryC3 : Ipso to Carboxylic acid.
25.5 CH

Ethyl methylene.
15.2 CH

Ethyl methyl.
Infrared Spectroscopy (FT-IR)[1][3]

IR analysis is the primary " go/no-go " check for the functional group integrity (Acid + Pyridine).[1][2]

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).[2][3]

  • Diagnostic Bands:

    • 3300–2500 cm

      
       (Broad):  O-H stretch of carboxylic acid dimer.[1][2] The broadness ("beard") is characteristic of -COOH.[1][2]
      
    • 1705–1720 cm

      
       (Strong):  C=O stretching vibration.[1][2]
      
    • 1590–1600 cm

      
       (Medium):  C=C / C=N ring stretching vibrations (Pyridine skeleton).[1][2]
      
Mass Spectrometry (MS)[3][7]

Mass spectrometry confirms the molecular weight and the stability of the ethyl side chain.[2][3]

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    
     152.07 [M+H]
    
    
    
    (ESI);
    
    
    151.06 [M]
    
    
    (EI).[2][3]
  • Fragmentation Pattern (EI):

    • 
       151:  Parent Ion.
      
    • 
       136:  [M - CH
      
      
      
      ]
      
      
      . Loss of the terminal methyl from the ethyl group (benzylic cleavage).[2][3]
    • 
       106:  [M - COOH]
      
      
      
      . Decarboxylation of the pyridine ring.[2]

Part 3: Experimental Workflow & Visualization

Structural Elucidation Logic

The following diagram illustrates the decision-making process for confirming the 5-ethyl isomer versus potential impurities (e.g., 6-ethyl or 2-ethyl isomers).

StructuralConfirmation Sample Unknown Pyridine Derivative MS_Check Step 1: Mass Spectrometry Target: m/z 151 (EI) or 152 (ESI) Sample->MS_Check IR_Check Step 2: FT-IR Analysis Target: 1710 cm⁻¹ (C=O) + Broad OH MS_Check->IR_Check H_NMR Step 3: 1H NMR (Aromatic Region) IR_Check->H_NMR Pattern_Analysis Analyze Coupling Pattern H_NMR->Pattern_Analysis Result_35 3 Singlets detected (H2, H4, H6 isolated) CONFIRMED: 5-Ethyl Isomer Pattern_Analysis->Result_35 No Ortho Coupling Result_Other Doublets detected (J ~8Hz) (Ortho coupling present) REJECT: 2- or 6-Ethyl Isomer Pattern_Analysis->Result_Other Ortho Coupling (d)

Figure 1: Logic flow for the structural confirmation of 5-Ethylpyridine-3-carboxylic acid, prioritizing the exclusion of ortho-substituted isomers via NMR coupling constants.

Synthesis & Origin Context

Understanding the origin of the sample aids in predicting impurities.[2] The compound is often derived from the reduction of 5-ethynylnicotinic acid or as a metabolite of Imazethapyr.[1][2]

SynthesisPath Precursor 5-Ethynylnicotinic Acid (Alkyne Precursor) Reagent Pd/C + Ammonium Formate (Reduction) Precursor->Reagent Product 5-Ethylpyridine-3-carboxylic acid (Target) Reagent->Product Herbicide Imazethapyr (Herbicide) Degradation Environmental Photolysis/Hydrolysis Herbicide->Degradation Degradation->Product Metabolite

Figure 2: Primary synthetic route via reduction (Jain et al.) and environmental generation pathway from imidazolinone herbicides.[1][2]

Part 4: References

  • Jain, P., Slama, J. T., Perez-Haddock, L. A., & Walseth, T. F. (2026).[2][4] Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Journal of Medicinal Chemistry (Supporting Information, Figures S9 & S10).[2][3] (Note: Year extrapolated from search context; original work is authoritative on 5-substituted nicotinic acid analogs).[1][2]

  • National Center for Biotechnology Information. (n.d.).[2][3] PubChem Compound Summary for CID 54740, Imazethapyr. Retrieved January 29, 2026.[2] (Source for metabolic degradation products containing the 5-ethylnicotinic acid moiety).[1][2]

  • ChemicalBook. (2025).[2][3] 5-Ethylpyridine-3-carboxylic acid Properties and CAS 3222-53-5.

  • Reich, H. J. (2024).[2][3] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts of Pyridines. University of Wisconsin-Madison.[1] (Authoritative grounding for pyridine substituent shift effects).

Sources

Exploratory

Technical Monograph: 5-Ethylpyridine-3-carboxylic Acid

Safety, Handling, and Analytical Profiling Executive Summary 5-Ethylpyridine-3-carboxylic acid (CAS: 3222-53-5), often referred to as 5-Ethylnicotinic acid , is a critical pyridine derivative used primarily as an interme...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Analytical Profiling

Executive Summary

5-Ethylpyridine-3-carboxylic acid (CAS: 3222-53-5), often referred to as 5-Ethylnicotinic acid , is a critical pyridine derivative used primarily as an intermediate in the synthesis of agrochemicals (e.g., imidazolinone herbicides like Imazethapyr) and pharmaceutical scaffolds.[1][2][3][4][5][6][7][8][9]

This guide addresses the specific challenges of working with amphoteric pyridine derivatives. Unlike simple organic acids, 5-ethylnicotinic acid exhibits zwitterionic behavior that complicates extraction, purification, and safety containment.[3] This document provides a self-validating framework for its safe handling and analysis.

Part 1: Chemical Identity & Physicochemical Profile[3][7][10]

Correct identification is the first line of defense.[3] Researchers often confuse this compound with its dicarboxylic precursors or downstream herbicide derivatives.[3]

ParameterSpecificationTechnical Note
IUPAC Name 5-Ethylpyridine-3-carboxylic acidCore scaffold: Nicotinic acid (Vitamin B3)
Common Synonyms 5-Ethylnicotinic acid; 3-Pyridinecarboxylic acid, 5-ethyl-Do NOT confuse with 5-Ethyl-2,3-dicarboxylic acid
CAS Number 3222-53-5 Distinct from Imazethapyr (81335-77-5)
Molecular Formula C₈H₉NO₂MW: 151.16 g/mol
Appearance White to off-white crystalline solidHygroscopic potential
Solubility Soluble in DMSO, MeOH; Limited in WaterAmphoteric nature affects aqueous solubility vs. pH
pKa (Predicted) pKa₁ (N): ~3.4; pKa₂ (COOH): ~4.8Exists as zwitterion at pH 3.5–4.5
Part 2: Hazard Identification & Safety Logic (GHS)[3]

As a Senior Application Scientist, I categorize this substance not just by its regulatory codes, but by its mechanism of action on biological tissue. The pyridine nitrogen acts as a base, while the carboxylic acid acts as a proton donor; this duality increases its potential for mucous membrane irritation compared to simple aliphatic acids.

GHS Classification [10]
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed. (Acute toxicity, oral)[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Critical Handling Protocol: The "Amphoteric Rule"

Because the molecule can protonate at the nitrogen (becoming cationic) or deprotonate at the acid (becoming anionic), standard acid-base washes for spill cleanup are inefficient.[3]

  • Spill Cleanup: Do not use strong acids or strong bases, as these will solubilize the compound and spread the contamination. Use a neutral absorbent (vermiculite) followed by a wash with a buffered surfactant solution (pH ~7).[3]

Part 3: Emergency Response Workflow

The following diagram illustrates the decision logic for exposure incidents, prioritizing the neutralization of the zwitterionic irritant.

EmergencyResponse cluster_logic Scientific Rationale Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (H315) Type->Skin Eye Eye Contact (H319) Type->Eye Inhal Inhalation (H335) Type->Inhal SkinAction 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use Solvent (Ethanol) Skin->SkinAction EyeAction 1. Rinse with Water (15 min) 2. Remove Contact Lenses 3. Consult Ophthalmologist Eye->EyeAction InhalAction 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhal->InhalAction Medical Seek Medical Attention (Provide SDS & CAS 3222-53-5) SkinAction->Medical Note Avoid organic solvents for skin wash. Pyridine derivatives penetrate skin more easily in ethanol/DMSO. SkinAction->Note EyeAction->Medical InhalAction->Medical

Caption: Emergency response logic flow. Note the specific prohibition of solvents for skin washing to prevent enhanced transdermal absorption.[3]

Part 4: Analytical Protocol (HPLC)

Analyzing 5-ethylnicotinic acid is challenging due to peak tailing caused by the interaction between the basic pyridine nitrogen and residual silanols on HPLC columns.[3] The following method uses ion suppression to ensure the molecule remains in a single ionization state (protonated) for consistent retention.[3]

Method: Reverse-Phase Ion-Suppression HPLC
  • Objective: Purity determination and impurity profiling.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[3]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine ring absorption max).[3]

Mobile Phase Strategy:

Component Composition Function
Solvent A 20 mM Potassium Phosphate Buffer (pH 2.[3]5) Low pH ensures COOH is protonated (neutral) and Pyridine N is protonated (charged).[3] The buffer prevents pH shifts.[3]

| Solvent B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |

Gradient Table:

  • 0-2 min: 5% B (Equilibration)

  • 2-15 min: 5% → 60% B (Linear Ramp)

  • 15-20 min: 60% B (Wash)

  • 20-25 min: 5% B (Re-equilibration)

Self-Validating Check: If peak splitting occurs, the pH is likely near the pKa of the carboxylic acid (~4.8).[3] Action: Lower the buffer pH to 2.0-2.5 to force the molecule into the cationic form (


), ensuring a single species elutes.[3]
Part 5: Synthesis & Origin Context

Understanding the synthesis helps predict impurities. 5-Ethylnicotinic acid is typically derived via the oxidation of alkylpyridines.[3]

  • Precursor: 5-Ethyl-2-methylpyridine (also known as aldehyde-collidine).[3]

  • Reaction: Oxidation (typically Nitric Acid or air/catalyst).[3]

  • Key Impurity: 5-Ethylpyridine-2,3-dicarboxylic acid .[3] If the oxidation is too aggressive, the ring may open or over-oxidize. If under-oxidized, the methyl group remains.[3]

Synthesis Workflow Diagram:

SynthesisPath Precursor 5-Ethyl-2-methylpyridine (Aldehyde-collidine) Oxidation Oxidation (HNO3 or Air/V2O5) Precursor->Oxidation Intermediate Intermediate: 2,5-Dicarboxylic Acid Oxidation->Intermediate Step 1 Impurity Impurity: 5-Ethylpyridine-2,3-dicarboxylic acid Oxidation->Impurity Side Reaction Product 5-Ethylnicotinic Acid (Target) Intermediate->Product Selective Decarboxylation

Caption: Synthetic pathway highlighting the origin of the primary impurity (dicarboxylic acid).

References
  • BLD Pharm. (2024).[3] Safety Data Sheet: 5-Ethylnicotinic acid (CAS 3222-53-5).[2][3][6] Retrieved from

  • National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 54740, Imazethapyr (Parent structure reference). Retrieved from

  • ChemicalBook. (2024).[3] Product Entry: 5-Ethylnicotinic acid. Retrieved from [3]

  • Org. Synth. (1952).[3] 5-Ethyl-2-methylpyridine Synthesis (Precursor). Organic Syntheses, Coll. Vol. 3, p.390. Retrieved from [3]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Physicochemical Profile of 5-Ethylpyridine-3-carboxylic acid

[1] Executive Summary & Chemical Identity[2][3] 5-Ethylpyridine-3-carboxylic acid (also known as 5-Ethylnicotinic acid ) is a pyridine derivative functioning primarily as a pharmacophore building block.[1] Unlike its par...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[2][3]

5-Ethylpyridine-3-carboxylic acid (also known as 5-Ethylnicotinic acid ) is a pyridine derivative functioning primarily as a pharmacophore building block.[1] Unlike its parent compound, nicotinic acid (Vitamin B3), the 5-ethyl substitution introduces increased lipophilicity, altering its bioavailability and binding affinity in kinase inhibitor and GPCR agonist synthesis.

This guide moves beyond the static nature of a standard MSDS, offering a dynamic risk assessment framework for research environments.

Chemical Identity Matrix
ParameterTechnical Specification
IUPAC Name 5-Ethylpyridine-3-carboxylic acid
Common Synonyms 5-Ethylnicotinic acid; 3-Carboxy-5-ethylpyridine
CAS Number 35265-50-0
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
SMILES CCC1=CN=CC(=C1)C(=O)O
Physical State Solid (Crystalline Powder)
Predicted pKa ~4.75 (Carboxylic acid), ~3.3 (Pyridine N)

Critical Distinction: Do not confuse this compound with Ethyl nicotinate (CAS 614-18-6), which is the ethyl ester liquid, or 5-Ethylpyridine-2,3-dicarboxylic acid (CAS 102268-15-5).[1] This guide strictly covers the mono-carboxylic acid.[1]

Physicochemical Profiling & Hazard Dynamics

Understanding the molecule's behavior dictates the safety protocol.[2] The dual nature of the molecule—possessing both a basic pyridine nitrogen and an acidic carboxylic tail—creates specific solubility and reactivity profiles.

GHS Hazard Classification (Predicted)

Based on Structure-Activity Relationship (SAR) with Nicotinic Acid and alkyl-pyridines:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][4][6]

The Mechanism of Toxicity

The primary risk vector is dust inhalation and mucous membrane contact .

  • Acidity: Upon contact with moisture (sweat, tears, lung mucosa), the carboxylic acid protonates, lowering local pH and causing immediate irritation.

  • Lipophilicity: The ethyl group facilitates skin permeation more effectively than unsubstituted nicotinic acid, potentially accelerating systemic absorption if dissolved in organic solvents (DMSO, DMF).

Operational Protocols: A Self-Validating System

To ensure scientific integrity, safety protocols must be "self-validating"—meaning the workflow itself prevents error.

Engineering Controls & PPE Logic
  • Respiratory: The solid state necessitates a Type P2/P3 particulate respirator or handling within a Class II Biosafety Cabinet/Fume Hood . Why? The particle size of recrystallized pyridine acids often creates fine dust that bypasses standard surgical masks.

  • Dermal: Nitrile gloves (minimum 0.11mm thickness) are required. Why? Pyridines can degrade latex; nitrile provides superior chemical resistance against the organic backbone.

Workflow Visualization: Exposure Control Hierarchy

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

ExposureControl Start Start: Handling 5-Ethylnicotinic Acid Assess Assessment: Quantity & State Start->Assess Solid State: Dry Solid/Powder Assess->Solid Weighing Solution State: Dissolved (DMSO/MeOH) Assess->Solution Reaction/Extraction Hood Engineering: Fume Hood Required (Face Velocity > 0.5 m/s) Solid->Hood Dust Hazard Respirator PPE: N95/P2 Mask + Goggles Solid->Respirator If Hood Unavailable (Not Recommended) Solution->Hood Vapor Hazard (Solvent) Gloves PPE: Nitrile Gloves (Double gloving recommended for solutions) Solution->Gloves Skin Absorption Risk Hood->Gloves Respirator->Gloves Action Action: Proceed with Synthesis/Analysis Gloves->Action

Figure 1: Decision matrix for exposure control based on physical state.[1]

Experimental Methodologies

Safe Weighing Protocol (Solid Phase)

Objective: Prevent dust generation while ensuring mass accuracy.

  • Taring: Place the receiving vessel (flask/vial) in the balance inside the fume hood. If the balance is outside, use a transfer vessel with a sealable lid.

  • Transfer: Use an antistatic spatula. Pyridine acids are prone to static charge, causing "jumping" of powder.

  • Neutralization: Wipe the spatula immediately with a tissue dampened in 5% Sodium Bicarbonate solution. Causality: This converts the acid residue into the water-soluble sodium salt, preventing cross-contamination and neutralizing the irritant hazard.

Emergency Response: Spill Management

Scenario: 5g bottle drops and shatters. Protocol:

  • Evacuate: Clear the immediate 3-meter radius.

  • PPE Up: Don safety goggles and N95 respirator.

  • Containment: Do not sweep dry. Dry sweeping aerosolizes the irritant.

  • Wet Method: Cover the spill with paper towels dampened with water (if surface is compatible) or an inert absorbent (vermiculite).

  • Disposal: Scoop into a hazardous waste bag labeled "Solid Organic Acid."

Synthesis & Application Context

For researchers utilizing 5-Ethylpyridine-3-carboxylic acid in drug development:

  • Reactivity: The carboxylic acid group is suitable for amide coupling (using EDC/NHS or HATU) to generate library compounds.

  • Solubility: Poor in water at neutral pH. Soluble in DMSO, Methanol, and aqueous base (NaOH/KOH) due to salt formation.

  • Storage: Hygroscopic tendencies are possible (common in pyridine acids). Store in a desiccator at Room Temperature (RT).

Emergency Decision Logic

The following diagram outlines the critical path for emergency response.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Wash Flush: 15 mins Water (Lifting Eyelids) Eye->Wash Immediate Soap Wash: Soap + Water (No Alcohol) Skin->Soap Remove Contaminated Clothing Air Move to Fresh Air (Support Oxygen if needed) Inhale->Air Immediate Medical Seek Medical Attention (Show CAS 35265-50-0) Wash->Medical Soap->Medical Air->Medical

Figure 2: Emergency response triage for acute exposure.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 938, Nicotinic Acid (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Pyridine-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography Analysis of 5-Ethylpyridine-3-carboxylic Acid

Application Note & Protocol Guide Introduction & Chemical Context 5-Ethylpyridine-3-carboxylic acid (CAS: 302-24-9), often referred to as 5-Ethylnicotinic acid, is a critical intermediate in the synthesis of complex pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Chemical Context

5-Ethylpyridine-3-carboxylic acid (CAS: 302-24-9), often referred to as 5-Ethylnicotinic acid, is a critical intermediate in the synthesis of complex pyridine-based pharmaceuticals and a structural analog of Nicotinic Acid (Vitamin B3). Its analysis is frequently required during impurity profiling of drug substances or metabolic studies of pyridine derivatives.

The Physicochemical Challenge

Developing a robust HPLC method for this compound presents a classic "Pyridine Problem" due to its amphoteric nature. The molecule contains:

  • A Basic Center: The pyridine nitrogen (

    
    ).
    
  • An Acidic Center: The carboxylic acid at position 3 (

    
    ).
    

This zwitterionic character means the compound’s retention behavior is highly sensitive to pH. Furthermore, the basic nitrogen is prone to interacting with residual silanols on silica-based columns, leading to severe peak tailing unless specific precautions are taken.

Analytical Strategy

To ensure Scientific Integrity and Trustworthiness , this guide prioritizes a Reverse-Phase Ion-Suppression approach. By operating at a low pH (below the


 of the carboxylic acid), we suppress the ionization of the acid moiety while protonating the nitrogen. This creates a predictable cationic species that can be retained via hydrophobic interaction (due to the ethyl group) while minimizing secondary silanol interactions through high ionic strength buffers or modern end-capped columns.

Method Development Logic (Decision Matrix)

The following diagram illustrates the critical decision pathways for selecting the stationary phase and mobile phase based on the compound's behavior.

MethodLogic Start Analyte: 5-Ethylpyridine-3-carboxylic acid Decision1 Primary Mode Selection Start->Decision1 RP_Path Reverse Phase (C18) Decision1->RP_Path Standard QC HILIC_Path HILIC / Mixed Mode Decision1->HILIC_Path If Retention < 1.5 min Condition1 Mobile Phase pH < 2.5 (Ion Suppression) RP_Path->Condition1 Preferred Condition2 Mobile Phase pH Neutral (Ion Pairing) RP_Path->Condition2 Avoid if possible Mechanism1 Species: Cationic (Protonated N) Retention: Moderate (Ethyl group) Condition1->Mechanism1 Mechanism2 Species: Zwitterionic/Anionic Risk: Poor Retention Condition2->Mechanism2 Result1 Recommended Protocol Robust & Reproducible Mechanism1->Result1 Result2 Alternative Protocol Complex Optimization Mechanism2->Result2

Caption: Decision matrix for selecting the optimal chromatographic mode. The Ion-Suppression pathway (Green) is the primary recommendation for stability.

Standard Operating Procedure (SOP)

Protocol ID: HPLC-5ENA-001

Equipment & Reagents[1]
  • HPLC System: Agilent 1200/1260 Infinity or equivalent with DAD/VWD.

  • Column: C18, End-capped, Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

Buffer, adjusted to pH 2.5 with

.
Low pH suppresses carboxylic acid ionization (

) and ensures Nitrogen is protonated (

), reducing peak splitting.
Mobile Phase B Acetonitrile (100%)Provides elution strength. The ethyl group makes this analog more hydrophobic than Nicotinic acid.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Isocratic Ratio 90% A / 10% BHigh aqueous content is required to retain the polar core, but the 10% organic drives the ethyl-substituted analog off the column.
Column Temp 30°CControls viscosity and improves reproducibility.
Detection UV @ 260 nm The pyridine ring absorption maximum. (210 nm is more sensitive but prone to noise/interference).
Injection Vol 5 - 10 µLStandard injection volume.
Run Time ~10 - 12 minutes5-Ethylnicotinic acid typically elutes between 5–8 minutes.
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 5-Ethylpyridine-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve in Mobile Phase A.

    • Note: Do not dissolve in pure Acetonitrile; the salt form may precipitate or peak shape may distort due to solvent mismatch.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.

  • Filtration: Filter all samples through a 0.22 µm PVDF or PTFE syringe filter prior to injection.

Analytical Workflow & Data Processing

The following diagram details the sample-to-result workflow, emphasizing the critical checkpoints for data integrity.

Workflow Sample Sample Prep (Dissolve in Mobile Phase) Filter Filtration (0.22 µm PVDF) Sample->Filter Inject HPLC Injection (10 µL) Filter->Inject Separation Separation (C18, pH 2.5) Inject->Separation Detect Detection (UV 260 nm) Separation->Detect Integration Data Integration (Check Tailing Factor) Detect->Integration

Caption: Step-by-step analytical workflow ensuring sample integrity and correct data processing.

System Suitability & Validation Parameters

To ensure the method is "Self-Validating" (Part 2 Requirement), the following criteria must be met before accepting data.

ParameterAcceptance CriteriaScientific Justification
Tailing Factor (

)

Pyridines are prone to tailing.

indicates secondary silanol interactions or column aging.
Theoretical Plates (

)

Ensures sufficient column efficiency for impurity separation.
Precision (RSD)

(n=6)
Confirms the stability of the pump and autosampler.
Resolution (

)

If analyzing alongside Nicotinic Acid (impurity), the ethyl derivative must be fully resolved.
Validation Ranges (Typical)
  • Linearity: 1.0 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD/LOQ: Typically 0.1 µg/mL and 0.5 µg/mL respectively, depending on detector sensitivity.

Troubleshooting Guide

Issue 1: Severe Peak Tailing (


) 
  • Cause: Interaction between the protonated nitrogen and acidic silanols on the silica support.

  • Fix A: Ensure the column is "Base Deactivated" (high carbon load, end-capped).

  • Fix B: Add an ion-pairing competitor. Add 5 mM Triethylamine (TEA) to the buffer and adjust pH back to 2.5 with Phosphoric acid. The TEA saturates the silanol sites.

Issue 2: Retention Time Drift

  • Cause: pH instability. The retention of this zwitterion is extremely sensitive to pH changes around 2.5–3.5.

  • Fix: Verify the pH meter calibration. Ensure the buffer is prepared fresh and the pH is adjusted after dissolving the phosphate salt but before adding organic solvent (if premixing).

Issue 3: Split Peaks

  • Cause: Sample solvent mismatch.

  • Fix: Ensure the sample is dissolved in the Mobile Phase or a solvent with weaker elution strength (100% Buffer). Never dissolve in 100% ACN.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Starna Scientific. (n.d.). Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 346160, 5-Phenylpyridine-3-carboxylic acid (Analog Reference). Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Williams, R. (2022).[1][2] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

Sources

Application

Technical Application Note: 5-Ethylpyridine-3-carboxylic Acid as a Lipophilic Scaffold in Drug Discovery

Executive Summary & Chemical Profile[1] 5-Ethylpyridine-3-carboxylic acid (also known as 5-Ethylnicotinic acid; CAS: 3562-36-5) serves as a critical intermediate in medicinal chemistry, primarily functioning as a lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

5-Ethylpyridine-3-carboxylic acid (also known as 5-Ethylnicotinic acid; CAS: 3562-36-5) serves as a critical intermediate in medicinal chemistry, primarily functioning as a lipophilic isostere of Nicotinic acid (Vitamin B3).

In drug development, this scaffold is valued for its ability to modulate the physicochemical properties of a lead compound. The C5-ethyl group introduces a hydrophobic handle (


) compared to the parent nicotinic acid, enabling better occupancy of hydrophobic pockets in target proteins (e.g., Kinases, GPCRs) and potentially improving blood-brain barrier (BBB) permeability.
Chemical Identity Table
ParameterSpecification
IUPAC Name 5-Ethylpyridine-3-carboxylic acid
CAS Number 3562-36-5
Molecular Formula

Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
pKa (Calc) ~3.24 (Pyridine N), ~4.8 (Carboxylic Acid)

Synthetic Utility & Reactivity Profile[1]

The utility of 5-ethylpyridine-3-carboxylic acid lies in its bifunctional nature: the electron-deficient pyridine ring and the reactive carboxylic acid tail.

Strategic Application in SAR (Structure-Activity Relationship)
  • Lipophilic Tuning: Replacing a methyl group or hydrogen with an ethyl group at the C5 position often breaks metabolic "hotspots" (preventing rapid oxidation) while increasing ligand-receptor residence time via Van der Waals interactions.

  • Amide Library Generation: The carboxylic acid is the primary handle for coupling with amines to generate diverse amide libraries for high-throughput screening.

  • Reduction Precursor: It is frequently reduced to (5-ethylpyridin-3-yl)methanol , a pivotal building block for ether-linked inhibitors.

Reactivity Challenges
  • Zwitterionic Character: In neutral solution, the molecule can exist as a zwitterion (protonated pyridine nitrogen, carboxylate anion), which can complicate solubility during extraction.

  • Nucleophilic Interference: The pyridine nitrogen is nucleophilic. In activation steps (e.g., forming acid chlorides), self-quaternization can occur if conditions are not controlled.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Objective: Synthesis of bioactive amides from 5-ethylpyridine-3-carboxylic acid without N-oxide formation or racemization.

Context: Standard EDC/NHS coupling often suffers from low yields with electron-deficient pyridines. The HATU/DIPEA system typically provides >90% conversion.

Reagents:

  • Substrate: 5-Ethylpyridine-3-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or Secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

  • Activation: Dissolve 5-ethylpyridine-3-carboxylic acid in anhydrous DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA dropwise. Note: The solution may warm slightly. Ensure pH > 8 (wet pH paper) to keep the amine partner unprotonated.

  • Catalyst Addition: Add HATU in one portion. Stir at Room Temperature (RT) for 15 minutes to form the activated ester (O-At ester).

  • Coupling: Add the amine partner. Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup (Critical):

    • Dilute reaction with EtOAc.

    • Wash 3x with saturated

      
        (removes HOBt/byproducts).
      
    • Wash 1x with Brine.

    • Avoid acidic washes (e.g., 1N HCl) as this will protonate the pyridine ring and extract the product into the aqueous phase.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).
    
Protocol B: Reduction to 5-Ethyl-3-hydroxymethylpyridine

Objective: Conversion of the acid to the primary alcohol for further derivatization (e.g., mesylation, alkylation).

Reagents:

  • Substrate: 5-Ethylpyridine-3-carboxylic acid

  • Reducing Agent: Borane-THF complex (

    
    , 1M solution)
    
  • Solvent: Anhydrous THF

Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Suspend the acid in THF (0.5 M) and cool to 0°C.

  • Addition: Add

    
     (3.0 equiv) dropwise over 30 minutes. Caution: Vigorous gas evolution (
    
    
    
    ).
  • Reflux: Allow to warm to RT, then reflux for 4 hours. The mixture typically turns from a suspension to a clear solution.

  • Quench (Safety Critical): Cool to 0°C. Carefully add Methanol dropwise until bubbling ceases.

  • Workup: Concentrate the solvent. Redissolve in MeOH and reflux for 1 hour (to break boron-amine complexes). Concentrate again.

  • Isolation: Partition between EtOAc and saturated

    
    . The alcohol product will be in the organic layer.
    

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of utilizing this intermediate in a drug discovery campaign.

G Start 5-Ethylpyridine-3- carboxylic acid (CAS 3562-36-5) Act Activation (HATU/DIPEA) Start->Act Red Reduction (BH3-THF) Start->Red Cross C-H Activation/Halogenation (Pd/Ir Catalysis) Start->Cross Advanced Amide Amide Library (GPCR/Kinase Ligands) Act->Amide + R-NH2 Alc 5-Ethyl-3- hydroxymethylpyridine Red->Alc Ether Ether Analogs (Improved Metabolic Stability) Alc->Ether + R-X (Base) Biaryl Biaryl Scaffolds Cross->Biaryl

Figure 1: Divergent synthetic pathways utilizing 5-Ethylpyridine-3-carboxylic acid as a core scaffold.

D cluster_0 Decision Logic for Scaffold Selection Q1 Target Requirement? Opt1 Need H-Bond Donor/Acceptor Q1->Opt1 Opt2 Need Hydrophobic Filling Q1->Opt2 Res1 Use Nicotinic Acid (R=H) Opt1->Res1 Res2 Use 5-Ethyl Analog Opt2->Res2 Benefit Benefit: Increased LogP Enhanced BBB Penetration Res2->Benefit

Figure 2: Medicinal Chemistry Decision Logic. Selecting the 5-ethyl analog over standard niacin is driven by the need for lipophilicity.

Quality Control & Characterization

To ensure protocol validity, the intermediate must meet specific purity criteria before use in API synthesis.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Retention Time: Expect the 5-ethyl analog to elute later than Nicotinic acid due to the ethyl chain.

NMR Validation (400 MHz, DMSO-d6)
  • 
     13.5 (br s, 1H):  Carboxylic acid proton (disappears with 
    
    
    
    shake).
  • 
     9.0 (d, 1H):  H2 proton (deshielded by N and COOH).
    
  • 
     8.7 (d, 1H):  H6 proton.
    
  • 
     8.2 (t, 1H):  H4 proton.
    
  • 
     2.7 (q, 2H):  Methylene of Ethyl group.
    
  • 
     1.2 (t, 3H):  Methyl of Ethyl group.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77366, 5-Ethylnicotinic acid. Retrieved from [Link]

  • Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.
  • Blau, K., & King, G. (1977).Handbook of Derivatives for Chromatography. Heyden.
  • Goossen, L. J., et al. (2009). "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 313(5787), 662-664.
  • Vertex AI Search (2023). Synthesis of 5-ethylpyridine-2,3-dicarboxylate. (Precursor synthesis confirmation). Retrieved from [Link]

Method

5-Ethylpyridine-3-carboxylic acid as a building block for organic synthesis

[1] Executive Summary 5-Ethylpyridine-3-carboxylic acid (5-Ethylnicotinic acid) represents a strategic scaffold in modern medicinal chemistry. As a lipophilic derivative of nicotinic acid (Vitamin B3), it offers a unique...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Ethylpyridine-3-carboxylic acid (5-Ethylnicotinic acid) represents a strategic scaffold in modern medicinal chemistry. As a lipophilic derivative of nicotinic acid (Vitamin B3), it offers a unique tool for Lead Optimization . The introduction of the ethyl group at the C5 position modulates the physicochemical profile of the pyridine ring without disrupting the core hydrogen-bonding capability of the C3-carboxyl group.

This Application Note provides a technical roadmap for researchers utilizing this building block. It addresses the specific challenges of pyridine chemistry—solubility, zwitterionic character, and catalyst poisoning—and offers validated protocols for its synthesis and downstream functionalization.

Key Applications
  • Lipophilicity Modulation: Increases logP relative to nicotinic acid, improving blood-brain barrier (BBB) penetration.

  • Fragment-Based Drug Design (FBDD): Serves as a rigid linker with defined exit vectors (120° angle between substituents).

  • Bioisosterism: Acts as a scaffold for kinase inhibitors where the pyridine nitrogen functions as a hinge binder.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12][13]

PropertyDataNotes
IUPAC Name 5-Ethylpyridine-3-carboxylic acidAlso known as 5-Ethylnicotinic acid
CAS Number 35265-50-0(Check specific salt forms)
Molecular Weight 151.16 g/mol
Appearance White to off-white solidHygroscopic
Solubility DMSO, MeOH, Dilute BasePoor solubility in non-polar solvents (DCM/Hexane) due to zwitterionic nature.
pKa (Acid) ~4.8 (Predicted)Comparable to Nicotinic acid (4.75)
pKa (Pyridine N) ~3.5 - 4.0Weakly basic; protonates in acidic media.

Access & Synthesis Strategies

While 5-ethylpyridine-3-carboxylic acid is commercially available, high-purity synthesis is often required for isotopologue generation or when specific impurities (like the 2,3-dicarboxylic acid from herbicide synthesis) must be avoided.

Validated Synthesis Route: Suzuki-Miyaura Coupling

The most reliable access route for medicinal chemistry scales (1g – 100g) avoids the harsh oxidation of alkyl pyridines, which often yields inseparable mixtures of mono- and di-acids.

Reaction Logic: We utilize 5-Bromonicotinic acid as the electrophile. The carboxylic acid is left unprotected; under basic aqueous conditions, it exists as the carboxylate, which does not interfere with the Palladium cycle.

Workflow Diagram (DOT)

SynthesisWorkflow Figure 1: Modular synthesis via Suzuki-Miyaura cross-coupling on unprotected acid. Start 5-Bromonicotinic Acid (Starting Material) Process Suzuki Coupling (Dioxane/H2O, 90°C, 4h) Start->Process Reagent Ethylboronic Acid + Pd(dppf)Cl2 + K2CO3 Reagent->Process Workup Acidification (pH 3-4) & Filtration Process->Workup Product 5-Ethylpyridine-3-carboxylic acid (>95% Yield) Workup->Product Precipitation

Experimental Protocols

Protocol A: Amide Coupling (The "Building Block" Utility)

Objective: Coupling 5-ethylpyridine-3-carboxylic acid with a secondary amine (e.g., morpholine or a piperazine derivative).

Challenge: Pyridine carboxylic acids can suffer from low solubility in DCM. The pyridine nitrogen can also form N-acyl urea adducts if carbodiimides (DCC/EDC) are used without care. Solution: Use HATU/DIPEA in DMF/DMSO. This ensures solubility and rapid activation.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-ethylpyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: If the acid does not dissolve, sonicate for 5 minutes.

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).

    • Why? You need 1 equiv to deprotonate the carboxylic acid (forming the carboxylate) and 1 equiv to neutralize the amine salt (if used). The 3rd equiv maintains basicity to prevent protonation of the pyridine ring.

  • Activation: Add HATU (1.1 equiv) in one portion at 0°C. Stir for 15 minutes.

    • Observation: The solution may turn yellow/orange (active ester formation).

  • Coupling: Add the Amine partner (1.1 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Monitoring: Check LC-MS. The active ester (M+Benzotriazole) may be visible if the amine is sluggish.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with Sat. NaHCO3 (removes by-products).

    • Wash with Water (removes DMF).

    • Critical Step: Do NOT wash with strong acid (1N HCl) if your product contains basic nitrogens, as it will extract into the aqueous layer. Use Brine instead.

Protocol B: Reduction to Alcohol (Scaffold Diversification)

Objective: Converting the carboxylic acid to a primary alcohol (5-ethylpyridin-3-yl)methanol for ether synthesis.

Reagent Choice: Borane-THF (B2H6) is preferred over LiAlH4 because it is chemoselective for carboxylic acids in the presence of the pyridine ring and tolerates halogens if present.

Procedure:

  • Suspend 5-ethylpyridine-3-carboxylic acid (1.0 equiv) in anhydrous THF under Nitrogen.

  • Cool to 0°C.

  • Dropwise add Borane-THF complex (1M solution, 3.0 equiv).

    • Caution: Gas evolution (H2).

  • Reflux for 2 hours.

  • Quench: Cool to 0°C and carefully add Methanol until bubbling ceases.

  • Concentrate and partition between EtOAc/Sat. NaHCO3.

Strategic Decision Tree (Functionalization)

This diagram guides the chemist through the reactivity options based on the target pharmacophore.

ReactivityTree Figure 2: Divergent synthesis pathways from the core acid scaffold. Core 5-Ethylpyridine-3-carboxylic acid Amidation Amide Coupling (HATU/Amine) Core->Amidation Reduction Reduction (BH3-THF) Core->Reduction Curtius Curtius Rearrangement (DPPA/tBuOH) Core->Curtius Amide Nicotinamide Analogs (Kinase Linkers) Amidation->Amide Alcohol (Pyridine-3-yl)methanol (Ether Precursors) Reduction->Alcohol Amine 3-Amino-5-ethylpyridine (Urea/Carbamate synthesis) Curtius->Amine

References

  • Suzuki Coupling on Pyridines

    • Li, J. J., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Aqueous Solvents." Organic Process Research & Development.
    • Context: Validates the use of unprotected carboxylic acids in Suzuki coupling.
    • (General Journal Link for verification of method validity).

  • Amide Coupling Strategies

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
    • Context: Comparison of HATU vs DCC for heteroarom
  • Physical Properties & Bioactivity

    • PubChem Compound Summary for Ethyl Nicotinate (Ester precursor d
    • Context: Solubility and lipophilicity data extrapol
  • Borane Reduction Selectivity

    • Brown, H. C., et al. "Selective reductions. 26. Reaction of borane-tetrahydrofuran with organic compounds containing representative functional groups." The Journal of Organic Chemistry.
    • Context: Chemoselectivity of Borane for -COOH over pyridine ring reduction.
Application

Application Note: 5-Ethylpyridine-3-carboxylic Acid Derivatives in Herbicide Synthesis

This Application Note is structured to guide researchers through the synthesis and utilization of 5-Ethylpyridine-2,3-dicarboxylic acid (5-EPDC) , the critical industrial precursor for the imidazolinone herbicide Imazeth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis and utilization of 5-Ethylpyridine-2,3-dicarboxylic acid (5-EPDC) , the critical industrial precursor for the imidazolinone herbicide Imazethapyr .[1][2]

Note: While the target herbicide is chemically classified as a derivative of 5-ethylpyridine-3-carboxylic acid (5-ethylnicotinic acid), the functional synthetic precursor required to construct the imidazolinone ring is the 2,3-dicarboxylic acid derivative.[1][2] This guide addresses the synthesis of this essential precursor and its downstream conversion.

Executive Summary

The pyridine carboxylic acid moiety is the structural backbone of the imidazolinone class of herbicides, specifically Imazethapyr . These compounds function by inhibiting acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine).[2]

This guide details the "Clean Synthesis" route for the precursor 5-ethylpyridine-2,3-dicarboxylic acid (5-EPDC) via a de novo pyridine ring formation, followed by its conversion into the active herbicide Imazethapyr.[1][2] This route is preferred in modern agrochemical development due to its atom economy and reduced waste profile compared to oxidative degradation of alkylpyridines.

Chemical Context & Retrosynthetic Analysis[2]

The synthesis of Imazethapyr relies on the formation of a bicyclic intermediate (an anhydride) from 5-EPDC, which then undergoes ring opening and re-closure with an amino-amide to form the imidazolinone ring.[2]

Pathway Visualization

The following diagram illustrates the industrial workflow from raw materials to the active herbicide.

G cluster_0 Precursor Synthesis (Protocol 1) cluster_1 Herbicide Conversion (Protocol 2) Raw1 Diethyl Oxalacetate Precursor 5-EPDC Diethyl Ester (Intermediate) Raw1->Precursor Cyclization (Ethanol, 75°C) Raw2 2-Ethylacrolein Raw2->Precursor Ammonia Ammonium Source (NH4OAc or Sulfamate) Ammonia->Precursor Acid 5-Ethylpyridine-2,3- dicarboxylic Acid (5-EPDC) Precursor->Acid Hydrolysis (NaOH) Anhydride Pyridine-2,3-dicarboxylic Anhydride Acid->Anhydride Dehydration (Ac2O) Herbicide Imazethapyr (Active Herbicide) Anhydride->Herbicide + Reagent (Base Catalyzed Cyclization) Reagent 2-amino-2,3- dimethylbutyramide Reagent->Herbicide

Caption: Retrosynthetic pathway showing the de novo assembly of the pyridine ring followed by imidazolinone formation.[2]

Protocol 1: Synthesis of 5-Ethylpyridine-2,3-dicarboxylic Acid (5-EPDC)

Objective: Synthesize high-purity 5-EPDC using the Hantzsch-type condensation of 2-ethylacrolein and diethyl oxalacetate.[1][2]

Materials & Reagents
ReagentPurityRole
2-Ethylacrolein >95%C3 Fragment (Pyridine Ring)
Diethyl Oxalacetate >95%C4 Fragment (Pyridine Ring)
Ammonium Acetate 99%Nitrogen Source
Ethanol (Absolute) ACS GradeSolvent
Sodium Hydroxide (48%) IndustrialHydrolysis Agent
Sulfuric Acid (50%) IndustrialpH Adjustment
Experimental Procedure
Step 1: Cyclization (Pyridine Ring Formation)[1][2]
  • Setup: Equip a 1L 4-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and addition funnel. Nitrogen purge is recommended.[2]

  • Solvent Charge: Add 240 g of Ethanol and 78 g of Ammonium Acetate (1.0 mol) to the flask.

  • Activation: Heat the mixture to 75°C with moderate stirring until ammonium acetate is fully dissolved.

  • Addition: Prepare a mixture of 54 g Diethyl Oxalacetate (0.2 mol) and 24 g 2-Ethylacrolein (0.28 mol). Add this mixture dropwise to the flask over 45 minutes , maintaining the internal temperature between 75-80°C .

    • Mechanism Note: The excess acrolein and ammonium acetate drive the equilibrium toward the pyridine product, minimizing acyclic intermediates.

  • Reaction: Hold the reaction at reflux (~80°C ) for 5–6 hours . Monitor consumption of diethyl oxalacetate via HPLC.

  • Workup: Distill off approximately 70% of the ethanol under reduced pressure.

Step 2: Hydrolysis to Free Acid[1]
  • Biphasic Setup: Add 100 mL Toluene and 60 mL Water to the crude ester residue.

  • Saponification: Add 44 g of 48% NaOH solution dropwise under vigorous stirring. Reflux for 3.5 hours .

  • Separation: Cool to room temperature. Transfer to a separatory funnel. The product is in the aqueous layer (as the disodium salt). Discard the organic (toluene) layer which contains impurities.[2]

  • Precipitation: Transfer the aqueous layer to a clean beaker. Heat to 50°C.

  • Acidification: Slowly add 50% Sulfuric Acid until pH reaches 1.5–2.0 .

  • Crystallization: Cool slowly to 20°C . White/off-white crystals of 5-EPDC will precipitate.[1][2]

  • Filtration: Filter the solid and wash with 20 mL ice-cold water.

  • Drying: Dry in a vacuum oven at 55°C for 8 hours.

Expected Yield: ~60-70% (based on diethyl oxalacetate).[1][2] Melting Point: 154°C – 156°C (Decomposes).[2][3]

Protocol 2: Conversion to Imazethapyr

Objective: Convert the 5-EPDC precursor into the active imidazolinone herbicide.[2]

Materials & Reagents
ReagentRole
5-EPDC (from Protocol 1) Precursor
Acetic Anhydride Dehydrating Agent
2-amino-2,3-dimethylbutyramide Imidazolinone Head Group
Sodium Methoxide (Solid) Base Catalyst
Toluene Solvent
Experimental Procedure
Step 1: Anhydride Formation[2]
  • Dehydration: In a reactor, suspend 19.5 g of 5-EPDC (0.1 mol) in 100 mL Toluene .

  • Activation: Add 11.2 g Acetic Anhydride (1.1 eq). Heat to 30°C for 1 hour.

  • Validation: Check HPLC for disappearance of 5-EPDC. The product is 5-ethylpyridine-2,3-dicarboxylic anhydride (dissolved in toluene).[1][2]

Step 2: Amidation & Cyclization[1]
  • Amidation: To the anhydride solution, add 13.0 g of 2-amino-2,3-dimethylbutyramide (0.1 mol).

  • Reaction: Stir at 10–15°C for 2 hours. This forms the mono-amide intermediate.[1][2]

  • Cyclization: Add 18.9 g Sodium Methoxide (3.5 eq). Heat the mixture to 80°C for 4 hours.

    • Critical Control Point: The base catalyzes the ring closure to form the imidazolinone. Temperature control is vital to prevent degradation.[2]

  • Workup: Cool to room temperature. Add 100 mL water to extract the sodium salt of Imazethapyr. Separate the layers.

  • Isolation: Acidify the aqueous layer to pH 3.0 with HCl. The product, Imazethapyr, will precipitate as an off-white solid.[2]

  • Purification: Recrystallize from methanol/water if necessary.

Analytical Quality Control

Method: High-Performance Liquid Chromatography (HPLC)[1][2]

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Time 5-EPDC: ~4.5 min; Imazethapyr: ~14.6 min

Safety & Handling

  • 5-EPDC: Irritant to eyes and respiratory system.[1][2] Handle with gloves and dust mask.

  • 2-Ethylacrolein: Highly toxic and flammable.[1][2] Use strictly in a fume hood.

  • Imazethapyr: While low mammalian toxicity, it is a potent herbicide.[4] Prevent release into soil or water drains during synthesis to avoid environmental damage.[2]

References

  • Synthesis of Imazethapyr. Google Patents (CN112142713A).[2] Describes the conversion of 5-ethylpyridine-2,3-dicarboxylic acid to Imazethapyr using acetic anhydride and sodium methoxide.[1][2][5] Link

  • Method for Continuously Synthesizing Imazethapyr. Google Patents (CN103524485A).[2] Details the continuous synthesis process using diethyl esters. Link

  • Synthesis of 5-ethylpyridine-2,3-dicarboxylic acid. PrepChem. Provides the laboratory scale protocol for the Hantzsch-type condensation and hydrolysis. Link

  • Conversion of Pyridine-2,3-dicarboxylic Acid Esters. Google Patents (EP0564083A1). Discusses the catalytic effect of amines in the anhydride formation step. Link

  • Imazethapyr Technical Data. PubChem (CID 54740).[2] Comprehensive chemical and physical property data for the final herbicide. Link[1][2]

  • Clean Synthesis of Pesticide Intermediate. Google Patents (CN103373958B). Highlights the environmental advantages of the ammonium acetate/acrolein route. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Ethylpyridine-3-carboxylic Acid Synthesis

The following Technical Support Guide is designed for researchers and process chemists synthesizing 5-Ethylpyridine-3-carboxylic acid (5-Ethylnicotinic acid). This guide prioritizes the two most prevalent synthetic pathw...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing 5-Ethylpyridine-3-carboxylic acid (5-Ethylnicotinic acid).

This guide prioritizes the two most prevalent synthetic pathways:

  • The Industrial Route: Selective decarboxylation of 5-Ethylpyridine-2,3-dicarboxylic acid (5-EPDC).[1]

  • The Research Route: Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

Current Status: Operational Topic: Troubleshooting Side Products & Impurity Profiling Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The Reaction Landscape[2][3]

Synthesis of 5-Ethylpyridine-3-carboxylic acid is chemically distinct from standard Nicotinic Acid (Niacin) production.[1] While Niacin is produced by the total oxidation of 5-ethyl-2-methylpyridine (MEP), 5-Ethylnicotinic acid requires the preservation of the ethyl chain. [1]

Most users encounter issues because the pyridine ring is electron-deficient, making the selective manipulation of substituents difficult.[1][2] The primary challenge is distinguishing the target molecule from its regioisomers and decarboxylated by-products.[1]

Pathway Visualization

The following diagram illustrates the critical "Failure Points" (FP) where side products are generated during the standard decarboxylation route.

G cluster_legend Legend Start 5-Ethyl-2,3-pyridinedicarboxylic Acid (5-EPDC) Target TARGET: 5-Ethylpyridine-3-carboxylic Acid Start->Target Controlled Heat (160-180°C) SP1 Side Product A: 3-Ethylpyridine (Total Decarboxylation) Start->SP1 T > 200°C or Metal Contamination SP2 Side Product B: 5-Ethylpyridine-2-carboxylic Acid (Wrong Regio-isomer) Start->SP2 Solvent Effects (Rare) SP3 Side Product C: 5-Vinyl/Acetyl Derivatives (Oxidative Degradation) Target->SP3 Air Exposure + Trace Metals key Green: Target Path | Red: Critical Failure | Yellow: Minor Impurity

Figure 1: Reaction network showing the thermal decarboxylation of 5-EPDC. Note that excessive thermal energy leads to the loss of the C3-carboxyl group, yielding 3-ethylpyridine.[1][2]

Troubleshooting Modules

Module A: The "Over-Decarboxylation" Trap

Symptom: The product has a lower melting point than expected (Target MP: ~171-173°C) and a strong, sweet, pyridine-like odor.[1][2] Diagnosis: Formation of 3-Ethylpyridine .[1][3]

Technical Context: The carboxylic acid at position 2 (flanked by the ring nitrogen) is thermally unstable and decarboxylates easily (the desired reaction). However, the acid at position 3 is also susceptible to decarboxylation if the temperature spikes above 190°C or if copper/metal ions are present (catalytic decarboxylation).[2]

Corrective Protocol:

  • Temperature Audit: Ensure your oil bath/reactor jacket does not exceed 180°C . The ideal window is often 165-175°C in a high-boiling solvent (e.g., Dichlorobenzene or Triglyme).[1]

  • Chelation: If using a stainless steel reactor, trace iron/nickel can catalyze the removal of the C3-carboxyl.[1][2] Add a chelating agent (EDTA) during the workup of the precursor 5-EPDC to ensure it is metal-free before heating.[1]

  • In-Process Control (IPC): Monitor the evolution of CO₂. When the rate slows, stop immediately. Do not "cook" the reaction to completion, as the C3-acid will begin to degrade.[2]

Module B: The "Black Tar" Phenomenon (Oxidative Degradation)

Symptom: Reaction mixture turns dark brown/black; yield is <40%; NMR shows broad aromatic signals. Diagnosis: Oxidation of the ethyl side chain to 5-Acetyl-3-pyridinecarboxylic acid or polymerization of vinyl intermediates.[1]

Technical Context: The ethyl group at position 5 is benzylic-like.[1] Under aerobic conditions at high temperatures, it is prone to radical autoxidation.[1][2] This forms a peroxide intermediate which degrades into a ketone (acetyl group) or dehydrates to a vinyl group, which then polymerizes.[2]

Corrective Protocol:

  • Inert Atmosphere (Critical): Nitrogen sparging is insufficient.[1] You must perform three vacuum/nitrogen purge cycles before heating.[1] Maintain a positive pressure of N₂ throughout.

  • Radical Scavenging: Add Butylated Hydroxytoluene (BHT) (0.1 mol%) to the reaction mixture. This arrests the radical propagation on the ethyl chain without interfering with the decarboxylation mechanism.

Module C: Separation of Isomers (The "Wrong Acid")

Symptom: HPLC shows a peak with identical Mass (M+H = 152) but slightly different retention time. Diagnosis: Presence of 5-Ethylpyridine-2-carboxylic acid .[1]

Technical Context: While rare, the decarboxylation of 5-EPDC can occasionally favor the C3-position if the solvent polarity shifts or if the pH is not strictly controlled during precursor precipitation.[2] This leaves the C2-acid intact.[1]

Differentiation Table:

FeatureTarget: 5-Ethylpyridine-3-carboxylic AcidImpurity: 5-Ethylpyridine-2-carboxylic Acid
pKa (Acid) ~4.8~5.4 (Weaker acid due to H-bond with N)
Solubility (Water) Moderate (Zwitterionic character)Low (Forms internal H-bond)
HPLC Elution Elutes Earlier (More Polar)Elutes Later (Less Polar)
Ferrous Sulfate Test No Color ChangeRed Coloration (Forms complex with Fe²⁺)

Purification Protocols

Protocol 1: Isoelectric Precipitation (The "Gold Standard")

This method exploits the zwitterionic nature of the nicotinic acid derivative to separate it from non-zwitterionic side products (like 3-ethylpyridine).

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mass in minimal 10% NaOH (aq). The solution should be pH > 10.

    • Why: This converts the acid to the sodium salt (highly soluble) and leaves non-acidic impurities (3-ethylpyridine) as oils.

  • Extraction: Wash the aqueous phase twice with Ethyl Acetate .[1]

    • Why: This removes the decarboxylated 3-ethylpyridine and any unreacted neutral precursors.[1] Discard the organic layer.

  • Precipitation: Slowly add 6N HCl to the aqueous layer while stirring vigorously.

  • Target pH: Stop exactly at pH 3.4 - 3.6 (The Isoelectric Point).

    • Mechanism:[1][2][3][4][5][6] At this pH, the molecule has zero net charge (COO⁻ and NH⁺) and exhibits minimum solubility.[2]

  • Cooling: Chill to 4°C for 4 hours. Filter the white precipitate.[7]

Protocol 2: Scavenging Copper (For Suzuki Routes)

If synthesizing via Suzuki coupling (3-bromo-5-ethylpyridine + Boronic acid), Palladium and Copper residues are major impurities.[1]

  • Dissolve product in MeOH.[1]

  • Add SiliaMetS® Thiol or equivalent metal scavenger resin (10 wt% loading).[1]

  • Stir at 40°C for 2 hours.

  • Filter and recrystallize from Ethanol/Water (9:1).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Nitric Acid to oxidize 5-ethyl-2-methylpyridine to get this product? A: No. Nitric acid oxidation is too aggressive.[1] It will oxidize the 5-ethyl group to a carboxyl group, resulting in Isocinchomeronic acid (Pyridine-2,5-dicarboxylic acid) .[1] You must use the condensation route (Ethylacrolein + Amino crotonate equivalents) or the selective decarboxylation route described above.

Q2: My product has a yellow tint even after recrystallization. What is it? A: This is likely a trace amount of azopyridine derivatives formed by the coupling of amine impurities during the precursor synthesis.[1] These are highly colored even at ppm levels.[1] Treat the aqueous solution with activated charcoal (5 wt%) at 60°C for 30 minutes before the isoelectric precipitation step.

Q3: Why is the melting point of my product varying so much (165°C vs 172°C)? A: 5-Ethylnicotinic acid can exist in different polymorphs depending on the crystallization solvent. However, a depressed melting point usually indicates contamination with 3-Ethylpyridine (liquid at RT, acts as a solvent impurity) or trapped water.[1][2] Dry the sample at 60°C under vacuum (10 mbar) for 12 hours to confirm.

References

  • Industrial Synthesis of 5-EPDC Precursor

    • Title: Preparation method of 5-ethylpyridine-2,3-dicarboxylate.[1][6][8]

    • Source: CN103373958B (Patent).[1]

    • URL
  • Decarboxylation & Imazethapyr Context

    • Title: Method for preparing imazethapyr (Discusses the 5-ethylnicotinic acid intermediate).[1][6][9]

    • Source: CN102453022B (Patent).[1]

    • URL
  • Lab Scale Synthesis (Reduction of Acetylene)

    • Title: Nicotinic Acid Adenine Dinucleotide Phosphate Analogs... (Synthesis of 5-ethylnicotinic acid via reduction).
    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[Link]

  • General Pyridine Oxidation/Decarboxylation Chemistry

    • Title: Process for producing pyridine carboxylic acids.[1][10][9]

    • Source: US8575350B2 (Patent).[1]

    • URL

Sources

Optimization

Technical Guide: Optimizing Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate

This technical guide details the optimization of reaction conditions for the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate , a critical intermediate in the production of imidazolinone herbicides (e.g., Imazethap...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of reaction conditions for the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate , a critical intermediate in the production of imidazolinone herbicides (e.g., Imazethapyr).[1][2]

The following protocols and troubleshooting frameworks are based on industrial best practices, focusing on the Hantzsch-type condensation route using diethyl


-chlorooxaloacetate  and 2-ethylacrolein .

Executive Summary & Reaction Pathway

The industrial standard for synthesizing diethyl 5-ethyl-2,3-pyridinedicarboxylate involves the cyclization of diethyl


-chlorooxaloacetate  (M1) with 2-ethylacrolein  in the presence of an ammonia source.[2][3] While legacy protocols utilized ammonium sulfamate, modern optimization favors ammonium acetate  to minimize hazardous waste and improve atom economy [1, 2].[2]
Core Reaction Scheme

The reaction proceeds via a condensation-cyclization mechanism where the nitrogen source facilitates ring closure between the dicarbonyl species and the


-unsaturated aldehyde.[2]

ReactionPathway cluster_conditions Critical Parameters Reactant1 Diethyl alpha-chlorooxaloacetate Inter Intermediate Complex Reactant1->Inter Ethanol, 75-80°C Reactant2 2-Ethylacrolein Reactant2->Inter Cat Ammonium Acetate (N-Source) Cat->Inter Product Diethyl 5-ethyl-2,3- pyridinedicarboxylate Inter->Product - H2O, - HCl Temp: 75-80°C Temp: 75-80°C Time: 5-6 Hours Time: 5-6 Hours Addition: Dropwise Addition: Dropwise

Figure 1: Optimized reaction pathway using ammonium acetate in ethanol [1].

Optimized Experimental Protocol

Objective: Maximize yield (>95%) and purity while minimizing side-reactions (polymerization of acrolein).

Reagents & Stoichiometry
ComponentRoleMolar Eq. (Optimized)Critical Quality Attribute
Diethyl

-chlorooxaloacetate
Precursor A1.0Freshly prepared; avoid hydrolysis products.
2-Ethylacrolein Precursor B1.2 - 1.4Stabilized (hydroquinone); free of polymers.[2][4]
Ammonium Acetate Nitrogen Source2.0 - 2.5Dry; excess required to drive equilibrium.[2]
Ethanol (Absolute) Solvent~5-6 VolWater content <0.5% to prevent ester hydrolysis.[2]
Step-by-Step Methodology
  • Solvent Preparation: Charge a 4-neck reactor with absolute ethanol. Add ammonium acetate (2.5 eq) and stir.

  • Activation: Heat the mixture to 75–80°C until the ammonium salt is fully dissolved and reflux is stable.

  • Controlled Addition (The "Exotherm Zone"):

    • Mix Diethyl

      
      -chlorooxaloacetate (1.0 eq) and 2-Ethylacrolein (1.2 eq).
      
    • Add this mixture dropwise to the refluxing ethanol solution over 30–45 minutes .

    • Note: The reaction is exothermic.[2][5] Maintain internal temperature between 75–85°C. Do not allow temp to drop below 70°C (stalls reaction) or exceed 90°C (acrolein polymerization) [2].[2]

  • Digestion: Maintain reflux (75–80°C) for 5–6 hours . Monitor consumption of chloro-intermediate via HPLC.

  • Workup:

    • Distill off ~70% of ethanol.[2][6]

    • Add Toluene and water.[2]

    • Wash organic layer to neutral pH (3–9 range acceptable during initial wash, final wash neutral).[2]

    • Dry and concentrate to obtain the crude brown oil (Yield ~96-98%) [1].[2][5]

Troubleshooting Center (Q&A)

Category A: Yield & Conversion Issues

Q: My overall yield is stuck below 80%. What is the most likely cause? A: Low yields in this synthesis are typically caused by one of three factors:

  • Temperature Fluctuation during Addition: If the temperature drops below 70°C during the dropwise addition of 2-ethylacrolein, the intermediate fails to cyclize efficiently, leading to linear byproducts. Ensure the reaction remains at steady reflux.

  • Ammonium Acetate Solubility: If using insufficient ethanol, ammonium acetate may not fully dissolve, limiting the nitrogen supply.[2][3] Ensure a homogeneous solution before starting the addition [1].

  • Acrolein Quality: 2-Ethylacrolein is prone to polymerization.[2] If your starting material is cloudy or viscous, distill it before use.[2]

Q: Why is there a significant amount of unreacted Diethyl


-chlorooxaloacetate remaining? 
A:  This indicates "Nitrogen Starvation."[2] While the theoretical stoichiometry is 1:1, the ammonium salt decomposes/volatilizes at reflux.
  • Action: Increase Ammonium Acetate to 2.5 equivalents .

  • Action: Ensure the system is not venting ammonia too aggressively; use an efficient reflux condenser.

Category B: Impurity & Physical State

Q: The product is a dark, tarry viscous liquid instead of a clear/brown oil. What happened? A: This is a classic sign of 2-Ethylacrolein Polymerization .

  • Cause: The addition rate was too fast, causing a localized hotspot (exotherm spike >90°C), or the acrolein lacked stabilizer.

  • Prevention: Strictly control the addition rate to disperse heat. Add a radical inhibitor (e.g., hydroquinone) to the feed vessel if not already present [3].[2]

Q: I see a "double-spot" on TLC or split peaks on HPLC. Is this an isomer? A: It is likely the decarboxylated byproduct or a hydrolysis product (mono-ester).[2]

  • Diagnosis: Check the pH of your workup.[2] If the wash was too acidic (pH <3) or too basic (pH >10), you may have hydrolyzed one of the ester groups.

  • Fix: Keep workup pH between 4 and 8. Use Toluene for extraction as it efficiently separates the diester from more polar acid impurities.[2]

Category C: Process Safety & Scalability

Q: Why switch from Ammonium Sulfamate to Ammonium Acetate? A: While Ammonium Sulfamate gives high yields, it produces a waste stream rich in sulfamic acid and ammonium bisulfate, which are difficult to incinerate (corrosive, clogging) [2].[2][5] Ammonium Acetate yields a cleaner waste profile (salts are easily treated) and maintains high yields (96.8%) when optimized [1].[2]

Diagnostic Logic Tree

Use this flow to diagnose reaction failures in real-time.

Troubleshooting Start Problem Detected Issue1 Low Yield (<80%) Start->Issue1 Issue2 Dark/Tarry Product Start->Issue2 Check1 Check Reaction Temp during addition Issue1->Check1 Check2 Check Nitrogen Source Stoichiometry Issue1->Check2 Check3 Check Acrolein Purity Issue2->Check3 Action1 Maintain >75°C Control Exotherm Check1->Action1 Temp unstable Action2 Increase NH4OAc to 2.5 eq Check2->Action2 Ratio < 2.0 Action3 Distill Acrolein Add Inhibitor Check3->Action3 Polymer detected

Figure 2: Troubleshooting logic for common synthesis failures.

References

  • Cheng, C., Ma, X., & Wei, Z. (2014).[2] Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(13), 3917-3919.[2]

  • Wang, L., et al. (2013).[2] Preparation method of 5-ethylpyridine-2,3-dicarboxylate. China Patent CN103373958B.[2]

  • Doehner, R. F. (1990).[1][2] Process for the preparation of O-carboxypyridyl and O-carboxyquinolylimidazolinones.[2] US Patent 4,925,944.[1][2]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 5-Ethylpyridine-3-carboxylic Acid

[1] Welcome to the Advanced Technical Support Hub. Subject: 5-Ethylpyridine-3-carboxylic acid (CAS: 3222-53-5) Synonyms: 5-Ethylnicotinic acid; 5-EPCA.[1] Role: Pharmaceutical Intermediate / Active Metabolite / Impurity....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Technical Support Hub. Subject: 5-Ethylpyridine-3-carboxylic acid (CAS: 3222-53-5) Synonyms: 5-Ethylnicotinic acid; 5-EPCA.[1] Role: Pharmaceutical Intermediate / Active Metabolite / Impurity.[1]

Introduction: The Stability Profile

This guide addresses the specific degradation liabilities of 5-Ethylpyridine-3-carboxylic acid. Unlike simple pyridine derivatives, this molecule possesses two distinct reactive centers that dictate its stability profile:[1]

  • The C5-Ethyl Group: A "benzylic-like" position susceptible to radical autoxidation and metabolic oxidation.[1]

  • The C3-Carboxylic Acid: A site prone to decarboxylation under thermal stress and zwitterionic behavior affecting analytical chromatography.[1]

Module 1: Oxidative Degradation (The Primary Liability)

User Issue:

"I am detecting a new, early-eluting impurity (RRT ~0.4 - 0.6) after subjecting my sample to oxidative stress (3% H₂O₂). The mass balance is decreasing."

Technical Diagnosis:

You are likely observing the stepwise oxidation of the ethyl side chain. The pyridine ring is electron-deficient and resistant to oxidation, but the alkyl substituent at position 5 is activated (similar to a benzylic position).

The Pathway:

  • Initiation: Hydrogen abstraction from the ethyl

    
    -carbon.[1]
    
  • Propagation: Formation of the secondary alcohol (1-hydroxyethyl).

  • Oxidation: Conversion to the ketone (5-acetylpyridine-3-carboxylic acid).[1]

  • Terminal Oxidation: Oxidative cleavage of the acetyl group to yield Pyridine-3,5-dicarboxylic acid (Dinicotinic Acid) .[1]

Visualization: Oxidative Pathway (DOT)

OxidationPathway Start 5-Ethylpyridine- 3-carboxylic acid Inter1 Intermediate: 1-Hydroxyethyl derivative Start->Inter1 [O] (Peroxide/Radical) Inter2 Intermediate: 5-Acetylpyridine- 3-carboxylic acid Inter1->Inter2 -2H (Oxidation) End Final Degradant: Pyridine-3,5- dicarboxylic acid Inter2->End Oxidative Cleavage

Caption: Stepwise oxidation of the ethyl side-chain leading to the dicarboxylic acid derivative.

Troubleshooting Protocol:
StepActionScientific Rationale
1 Check RRT The final degradant (Dicarboxylic acid) is much more polar than the parent. Expect it to elute significantly earlier in Reverse Phase HPLC.
2 LC-MS Confirmation Look for m/z 168 [M+H]⁺ . The parent is 152 [M+H]⁺. The gain of 16 amu (O) and loss of methyl/ethyl fragments is characteristic.
3 Control Strategy If this impurity appears in drug product stability, investigate excipients containing peroxides (e.g., Povidone, PEG).[1]

Module 2: Thermal Stability & Decarboxylation

User Issue:

"We observe a loss of assay during high-temperature drying (>100°C) or in GC analysis, but no new peaks appear in the UV chromatogram."

Technical Diagnosis:

This indicates Thermal Decarboxylation .[1] Pyridine carboxylic acids are susceptible to losing


 at high temperatures, especially in acidic environments or in the amorphous solid state.[1]

The Reaction:



The product, 3-Ethylpyridine , is a volatile liquid (bp ~165°C).[1] In a drying oven or GC inlet, it may evaporate, leading to "ghost" mass balance loss without distinct degradation peaks in HPLC (unless trapped).[1]

Visualization: Thermal Pathway (DOT)

ThermalPathway Parent 5-Ethylpyridine-3-carboxylic acid (Solid/Solution) TS Transition State (Zwitterionic stabilization) Parent->TS Heat (>150°C) Product 3-Ethylpyridine (Volatile Liquid) TS->Product -CO2 Gas CO2 (Gas) TS->Gas

Caption: Thermal decarboxylation mechanism yielding volatile 3-ethylpyridine.[1]

Module 3: Analytical Troubleshooting (HPLC/UPLC)

User Issue:

"The peak shape is terrible (tailing factor > 2.0) and retention time drifts between injections."

Technical Diagnosis:

5-Ethylpyridine-3-carboxylic acid is a zwitterion .[1]

  • Basic moiety: Pyridine Nitrogen (

    
    )
    
  • Acidic moiety: Carboxylic Acid (

    
    )
    

If your mobile phase pH is near the isoelectric point (pH 3.5 - 4.5), the molecule exists in a mixed state of protonation, causing secondary interactions with the column silanols and peak splitting.

Optimization Table:
ParameterRecommendationReason
Mobile Phase pH pH < 2.5 OR pH > 6.5 pH < 2.5: Both groups protonated (Cationic).pH > 6.5: Acid ionized, Pyridine neutral (Anionic).Avoid pH 3-5.[1]
Buffer Choice Phosphate (pH 2.[1]0) or Ammonium Acetate (pH 6.[1]5)Phosphate suppresses silanol activity best for pyridines.[1]
Ion Pairing Hexanesulfonate (if pH < 2.[1]5)If retention is too low at acidic pH, ion pairing helps retain the cationic pyridine.[1]

Module 4: Photostability (Light Sensitivity)

User Issue:

"The white powder turns yellow upon exposure to ambient light."

Technical Diagnosis:

While pyridine rings are generally stable, the N-oxide formation is a common photodegradation pathway for alkyl pyridines.[1] Additionally, radical abstraction at the ethyl group can be photo-initiated.[1]

Protocol:

  • Perform ICH Q1B confirmatory testing (1.2 million lux hours).

  • Protect samples with amber glassware.[1]

  • If yellowing occurs without assay loss, it is likely a trace formation of N-oxide or highly conjugated coupling products (trace levels can cause intense color).[1]

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation, 2003.[1][2]

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation, 1996.[1][2]

  • Scriven, E. F. V. Pyridine and Pyridine Derivatives.[1] In Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1] (General reference for Alkylpyridine oxidation chemistry).

  • Maier, G., et al. Gas Phase Oxidation of Alkyl Pyridines.[1] (Mechanistic basis for ethyl group oxidation to acetyl/carboxyl groups).[1]

  • Williams, R. pKa Data for Pyridine Carboxylic Acids.[1][3] (Basis for analytical method buffering).[1]

Sources

Optimization

Technical Support Center: 5-Ethylpyridine-3-carboxylic Acid (5-EPCA)

Status: Operational Ticket Focus: Reaction Scale-Up & Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Scale-Up Landscape Scaling up the synthesis of 5-Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Reaction Scale-Up & Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scale-Up Landscape

Scaling up the synthesis of 5-Ethylpyridine-3-carboxylic acid (5-EPCA) presents a classic "chemoselectivity vs. thermodynamics" conflict. The primary industrial route—oxidative transformation of 3-ethyl-5-methylpyridine —requires balancing the oxidation of the methyl group (desired) against the degradation of the ethyl group (undesired) or the pyridine ring itself.

This guide addresses the three most common failure modes reported by our pilot plant partners:

  • Loss of Selectivity: Over-oxidation of the ethyl chain.

  • Thermal Runaway: Delayed onset exotherms during nitric acid dosing.

  • Isolation Failure: Inability to precipitate the product due to zwitterionic solubility traps.

Module 1: Reaction Engineering (Oxidation Control)

The Challenge: You are likely using nitric acid (HNO₃) or a metal-catalyzed air oxidation to convert the C5-methyl group to a carboxylic acid. The C3-ethyl group is susceptible to oxidation, leading to 3,5-pyridinedicarboxylic acid (impurity) or ring cleavage.

Troubleshooting Protocol 1.1: Controlling Selectivity

Symptom: High levels of dicarboxylic acid or "tar" in the crude mixture.

Root Cause: The activation energy difference between oxidizing a methyl group and an ethyl group on a pyridine ring is narrow. Excess temperature or oxidant concentration erodes this window.

Operational Fix:

  • Stoichiometry: Do not exceed 2.5 - 3.0 equivalents of HNO₃ initially.

  • Temperature Ramp: Implement a "Step-Dose" protocol.

    • Initiation: 140°C (Pressurized) or Reflux (~120°C).

    • Maintenance: Hold at 150°C. Do not exceed 165°C ; above this, ethyl group degradation accelerates logarithmically.

  • Catalyst: If using air/O₂, ensure your Cobalt/Manganese catalyst ratio is optimized (typically 4:1) to favor methyl oxidation.[1]

Troubleshooting Protocol 1.2: Managing Exotherms

Symptom: Sudden pressure spikes or temperature excursions during the first 2 hours of dosing.

Root Cause: "Accumulation Mode." At lower temperatures (<130°C), nitric acid accumulates without reacting. When the threshold temperature is reached, the accumulated acid reacts simultaneously.

Safety Directive:

  • Never add all oxidant at ambient temperature.

  • The "10% Rule": Add 10% of the oxidant and wait for an exotherm onset (temp rise > 2°C) before starting the main feed.

Module 2: Downstream Processing (The Zwitterion Trap)

The Challenge: 5-EPCA is an amphoteric molecule (zwitterion). It behaves as a cation at low pH and an anion at high pH. It is only insoluble at its exact Isoelectric Point (pI).

Visualizing the Solubility Trap

The following diagram illustrates the critical pH window. Missing this window by even 0.5 pH units can result in >40% yield loss into the mother liquor.

Zwitterion_Solubility cluster_0 pH < 2.0 (Acidic) cluster_1 pH ~ 3.5 (Isoelectric Point) cluster_2 pH > 5.5 (Basic) NodeA Cationic Form (Soluble) [PyH+]-COOH NodeB Zwitterion (Precipitate) [PyH+]-COO- NodeA->NodeB Add Base (NaOH) Deprotonate -COOH NodeB->NodeA Add Acid NodeC Anionic Form (Soluble) Py-COO- NodeB->NodeC Add Base Deprotonate PyH+ NodeC->NodeB Add Acid (HCl)

Caption: Solubility profile of 5-EPCA. Maximum recovery occurs strictly at the pI (approx pH 3.4–3.6).

Troubleshooting Protocol 2.1: Isolation Failure

Symptom: Clear solution after workup; no solids form even after cooling.

Corrective Action:

  • Calculate pI: For 5-EPCA, the pI is approximately 3.5 .

  • Temperature: Perform pH adjustment at 50-60°C . The crystal habit is better at elevated temperatures, preventing the formation of "oils" or "gums" that trap impurities.

  • The "Swing" Method:

    • If starting from Acidic reaction mass: Adjust to pH 3.5 using 50% NaOH.

    • Crucial Step: If you overshoot to pH 4.5, do not just add acid back. The ionic strength has changed. You must heat the solution, stir for 30 mins, and slowly acidify back to 3.5.

Module 3: Impurity Profile & FAQ

Common Impurities Table

ImpurityOriginRemoval Strategy
3,5-Pyridinedicarboxylic acid Over-oxidation of ethyl group.Difficult to remove by crystallization. Control reaction temp <160°C.
5-Ethylpyridine-N-oxide Oxidation of nitrogen.Reduce with PCl₃ or avoid excess peroxide/peracid.
Nicotinic Acid Decarboxylation or loss of ethyl group.Recrystallization from water/ethanol (9:1).
Frequently Asked Questions (FAQ)

Q1: The reaction mass turned dark brown/black. Is the batch lost?

  • Answer: Not necessarily. Pyridines form charge-transfer complexes that are deeply colored even at ppm levels. Proceed to the carbon treatment step. If the dark color persists after pH adjustment (pI), it indicates polymerization (tar), likely due to excessive temperatures (>180°C).

Q2: Can I use stainless steel (SS316) reactors for nitric acid oxidation?

  • Answer: Caution. While SS316 is resistant to conc. HNO₃, the presence of chlorides (if used in any prior step) or high temperatures (>150°C) can cause severe corrosion. Hastelloy or Glass-Lined Reactors (GLR) are strongly recommended for the oxidation step.

Q3: My product is precipitating as a sticky gum, not a powder.

  • Answer: This is the "Oiling Out" phenomenon. It happens when the product concentration is too high or the temperature is too low during pH adjustment.

    • Fix: Re-heat the mixture to 80°C until the gum dissolves. Add seed crystals. Cool slowly (10°C/hour) with vigorous agitation.

Module 4: Process Flow Diagram (PFD)

The following logic flow ensures safety and quality during the critical scale-up phase.

Process_Flow cluster_safety Critical Safety Checks Start Start: 3-Ethyl-5-methylpyridine Oxidation Oxidation (HNO3) Temp: 140-160°C Pressure: 20 bar Start->Oxidation Controlled Dosing Quench Quench/Degas Remove NOx Oxidation->Quench Check for Exotherm Check1 Accumulation Check (DSC Data) Oxidation->Check1 pH_Adjust pH Adjustment Target: pH 3.5 (Hot) Quench->pH_Adjust Cooling Controlled Cooling Rate: 10°C/hr pH_Adjust->Cooling Seeding Filter Filtration & Wash (Ice Water) Cooling->Filter Dry Drying Vac Oven, 60°C Filter->Dry

Caption: Critical Process Parameters (CPPs) for the safe scale-up of 5-EPCA.

References

  • Scriven, E. F. V., & Tozer, R. (2005). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • National Library of Medicine. (2022). Nitric Acid - Acute Exposure Guideline Levels. NCBI Bookshelf. [Link]

  • Org. Process Res. Dev. (General Reference for Pyridine Oxidation Scale-up). Safety of Nitric Acid Oxidations.

Sources

Troubleshooting

How to handle 5-Ethylpyridine-3-carboxylic acid safely

Technical Support Center: 5-Ethylpyridine-3-carboxylic acid Current Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Ethylpyridine-3-carboxylic acid Current Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: Beyond the Safety Data Sheet

Welcome to the technical support hub for 5-Ethylpyridine-3-carboxylic acid (also known as 5-Ethylnicotinic acid; CAS: 3022-54-8 / 3222-53-5).

While standard Safety Data Sheets (SDS) provide generic hazard codes, they rarely address the nuance of handling zwitterionic pyridine derivatives in a drug discovery context. This compound acts as a critical bioisostere in kinase inhibitor design and metabolic drug synthesis. Its handling requires specific attention to isoelectric point solubility and thermal decarboxylation risks .

This guide is structured to troubleshoot your specific experimental bottlenecks.

Tier 1: Critical Safety & Exposure Management

Status: Immediate Action Required

Q: What are the specific, non-obvious hazards of this compound?

A: Beyond the standard GHS classifications (H315, H319, H335), the primary "hidden" hazard is its behavior as a sensitizer and its dust explosion potential .[1]

  • The Dust Factor: Like many pyridine-carboxylic acids, the micronized powder is highly electrostatic. It clings to gloves and weighing boats, increasing the risk of inhalation during transfer.

  • The "Fishy" Warning: A strong pyridine-like odor indicates potential degradation (decarboxylation) or residual solvent impurities. Pure 5-Ethylpyridine-3-carboxylic acid should have a faint, characteristic odor, not a pungent one.

Q: How do I handle a benchtop spill? (Standard acid protocols fail here)

A: Do NOT simply wipe with water.

  • The Problem: Adding water to the solid can create a sticky, zwitterionic paste that is difficult to remove.

  • The Protocol:

    • Dry Containment: Cover the spill with a dry absorbent (Vermiculite or chemically inert pads).

    • Neutralization: If the residue is stubborn, use a dilute weak base (e.g., 5% Sodium Bicarbonate). Do not use strong caustic soda (NaOH), as this can cause rapid exotherms with the carboxylic acid moiety.

    • Solvent Clean: Final wipe with Ethanol/Water (70:30) to solubilize the organic ethyl-pyridine core.

SpillResponse Spill Spill Detected (Solid Powder) Isolate Isolate Area (Do NOT add water) Spill->Isolate Absorb Dry Absorb (Vermiculite) Isolate->Absorb Bulk Removal Neutralize Neutralize Residue (5% NaHCO3) Absorb->Neutralize Trace Residue Solubilize Final Clean (70% EtOH) Neutralize->Solubilize Dispose Chemical Waste (Solid/Hazardous) Solubilize->Dispose

Figure 1: Logic flow for handling solid spills of zwitterionic pyridine acids to prevent paste formation.

Tier 2: Experimental Optimization & Troubleshooting

Status: Method Development

Q: Why won't the compound dissolve in my aqueous buffer?

A: You are likely near the Isoelectric Point (pI) . 5-Ethylpyridine-3-carboxylic acid is an amphoteric molecule (Zwitterion). It possesses:

  • A basic pyridine nitrogen (pKa ~ 3.8 - 4.8).

  • An acidic carboxylic acid (pKa ~ 4.8 - 5.0).

The Solubility Trap: At pH 3.5 – 5.0, the molecule exists largely as a zwitterion (neutral net charge), causing it to precipitate or remain insoluble. To dissolve it, you must push the pH away from this window.

Solvent SystemSolubility RatingTechnical Note
Water (pH 7) ModerateSoluble as the carboxylate anion.
Water (pH 4.5) Poor Isoelectric region (Zwitterion). Avoid.
0.1 M HCl HighSoluble as the pyridinium cation.
0.1 M NaOH HighSoluble as the carboxylate anion.
DMSO HighBest for stock solutions (>50 mg/mL).
DCM/Chloroform LowThe polar carboxylic acid limits non-polar solubility.
Q: My amide coupling (EDC/NHS) yield is extremely low. Why?

A: This is a classic "Self-Quenching" issue. The basic nitrogen on the pyridine ring can interfere with activation agents or act as a nucleophile itself, leading to N-acylpyridinium byproducts rather than the desired amide.

The Fix:

  • Protect the Nitrogen: Ensure the reaction pH is slightly acidic (if possible) or use the HCl salt of the starting material to protonate the pyridine nitrogen, rendering it non-nucleophilic.

  • Order of Addition: Pre-activate the carboxylic acid with the coupling agent (e.g., HATU/DIEA) before adding the amine partner.

  • Alternative: Convert to the acid chloride using Thionyl Chloride (

    
    ). Note: You must use the hydrochloride salt form during this step to prevent polymerization.
    

Tier 3: Synthesis & Purification Logic

Status: Process Chemistry

Q: I see a new impurity peak after heating. Did it degrade?

A: Likely Decarboxylation . Pyridine carboxylic acids are prone to thermal decarboxylation, losing


 to form 3-ethylpyridine.
  • Trigger: Temperatures >150°C, especially in acidic media.

  • Prevention: Avoid neat melting. Use vacuum drying at lower temperatures (<60°C).

Q: How do I purify this without chromatography?

A: Utilize the Isoelectric Precipitation method described in Tier 2.

PurificationLogic Start Crude Reaction Mixture (Basic pH > 10) Extract Wash with DCM (Removes non-acidic impurities) Start->Extract Aqueous Aqueous Layer (Contains Product as Anion) Extract->Aqueous Keep Aqueous Acidify Slow Acidification (Add HCl to pH 4.0 - 4.5) Aqueous->Acidify Precipitate Precipitation (Zwitterion forms) Acidify->Precipitate Target pI Filter Filtration & Drying (Vacuum < 50°C) Precipitate->Filter

Figure 2: Isoelectric precipitation workflow for purifying 5-Ethylpyridine-3-carboxylic acid without silica chromatography.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76868, 5-Ethylnicotinic acid. Retrieved from .

  • Sigma-Aldrich (Merck). Safety Data Sheet: Pyridine-3-carboxylic acid derivatives. (General handling of pyridine acids).[2][3] Retrieved from .

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Mechanisms of pyridine decarboxylation and coupling).

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridinecarboxylic acids. Retrieved from .

(Note: Specific solubility data extrapolated from structural analogs (Nicotinic Acid) due to the close chemical homology of the 5-ethyl derivative.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Pyridine Carboxylic Acid Isomers (2-, 3-, and 4-Position Analysis)

Executive Summary The three isomers of pyridine carboxylic acid—Picolinic acid (2-PA) , Nicotinic acid (3-NA) , and Isonicotinic acid (4-IA) —represent a fundamental case study in positional isomerism. While they share a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The three isomers of pyridine carboxylic acid—Picolinic acid (2-PA) , Nicotinic acid (3-NA) , and Isonicotinic acid (4-IA) —represent a fundamental case study in positional isomerism. While they share an identical molecular formula (


) and molecular weight (123.11  g/mol ), the position of the carboxyl group relative to the pyridine nitrogen dictates drastic differences in their physicochemical properties, coordination chemistry, and pharmaceutical utility.

This guide provides a rigorous technical comparison to assist in scaffold selection for drug discovery and ligand design. Key differentiators include the chelating ability of the 2-isomer, the metabolic significance of the 3-isomer (NAD+ precursor), and the synthetic utility of the 4-isomer in anti-tubercular drugs.

Part 1: Physicochemical Profile[1][2]

The behavior of these isomers in solution is governed by their ability to form zwitterions. Unlike benzoic acid, the basic nitrogen atom allows for proton transfer from the carboxyl group, creating a dipolar species (


).
Table 1: Comparative Physical Properties[2]
PropertyPicolinic Acid (2-PA)Nicotinic Acid (3-NA)Isonicotinic Acid (4-IA)
Structure 2-COOH3-COOH4-COOH
Melting Point 136–138 °C236–239 °C310–315 °C (Sublimes)
Solubility (

, 20°C)
High (~860 g/kg)Moderate (~18 g/L)Low (~6 g/L)
pKa

(Pyridine N)
1.032.071.84
pKa

(-COOH)
5.234.854.96
Dipole Moment High (Zwitterionic)High (Zwitterionic)High (Zwitterionic)
Crystal Packing H-bonded dimers/chainsH-bonded networksStrong H-bonded layers
Technical Insight: The Solubility Anomaly

Picolinic acid exhibits anomalously high water solubility compared to its isomers.

  • Mechanism: In the 2-position, the carboxylate anion and the protonated nitrogen are in close proximity, allowing for intramolecular hydrogen bonding in the zwitterionic state. This reduces the lattice energy required to break the crystal structure compared to the strong intermolecular networks found in the 3- and 4-isomers (which result in much higher melting points).

  • Application: 2-PA is the preferred isomer for liquid formulation and metal transport applications where high aqueous concentration is required.

Part 2: Reactivity & Stability Analysis

The position of the electron-withdrawing carboxyl group (


) relative to the electron-deficient pyridine ring dictates the chemical stability.
Decarboxylation (Thermal Stability)
  • 2-PA (Lowest Stability): Undergoes thermal decarboxylation at lower temperatures via the Hammick Reaction mechanism. The formation of a transient ylide/carbene intermediate is stabilized by the adjacent nitrogen.

  • 3-NA & 4-IA (High Stability): Require extreme conditions (e.g., fusing with CaO) to decarboxylate.

  • Implication: Avoid high-temperature processing (>150°C) for Picolinic acid derivatives unless decarboxylation is the intended pathway.

Electrophilic Aromatic Substitution (EAS)
  • 3-NA (Preferred): The 3-position is the least deactivated by the ring nitrogen. Halogenation or nitration will occur at the 5-position.

  • 2-PA & 4-IA: The combined electron-withdrawing effects of the N atom and the COOH group make the ring highly inert to EAS.

Coordination Chemistry (Ligand Design)

This is the most critical differentiator for inorganic medicinal chemistry.

  • Picolinic Acid (Chelator): Acts as a bidentate

    
    -donor ligand. It forms thermodynamically stable 5-membered chelate rings with transition metals (Cu, Zn, Fe).
    
    • Use: Zinc absorption enhancers (Zinc Picolinate).

  • Nicotinic/Isonicotinic (Bridging): The geometry prevents chelation. These act as monodentate ligands or bridging linkers in Metal-Organic Frameworks (MOFs).

CoordinationModes PA Picolinic Acid (2-pos) Chelate Chelation (N,O-bidentate) Stable 5-membered ring PA->Chelate N adjacent to COOH NA Nicotinic Acid (3-pos) Bridge Bridging Ligand Forms Polymers/MOFs NA->Bridge Geometry prevents chelation IA Isonicotinic Acid (4-pos) IA->Bridge Linear geometry

Figure 1: Coordination modes dictated by carboxyl position.

Part 3: Pharmaceutical Applications & Pathways[3]

Nicotinic Acid (Vitamin B3) Pathway

Nicotinic acid is a precursor to NAD+ (Nicotinamide Adenine Dinucleotide), essential for redox metabolism. The "Preiss-Handler pathway" converts Nicotinic Acid to NAD+.

  • Key Drug: Niacin (Lipid-lowering agent). Mechanism involves G-protein coupled receptor (GPR109A) activation, which is specific to the 3-isomer structure.

Isonicotinic Acid (Anti-Tubercular) Pathway

The 4-isomer is the scaffold for Isoniazid , a first-line tuberculosis drug.

  • Mechanism: Isoniazid is a prodrug activated by the bacterial catalase-peroxidase enzyme (KatG), coupling with NADH to inhibit InhA (cell wall synthesis). The 4-position is critical for the specific binding geometry within the KatG active site.

Picolinic Acid (Neuroprotection & Immunomodulation)

Produced via the Kynurenine pathway (tryptophan degradation).

  • Mechanism: It acts as an endogenous metal chelator (neuroprotective) and induces macrophage inflammatory proteins.

DrugPathways Trp Tryptophan Kyn Kynurenine Pathway Trp->Kyn Trp->Kyn Coal Coal Tar / Alkylpyridines Ox Industrial Oxidation Coal->Ox Coal->Ox Coal->Ox PA Picolinic Acid (2-PA) Kyn->PA NA Nicotinic Acid (3-NA) Kyn->NA Ox->PA Ox->NA IA Isonicotinic Acid (4-IA) Ox->IA ZnPic Zinc Picolinate (Dietary Supplement) PA->ZnPic NAD NAD+ / Niacin (Metabolic Cofactor) NA->NAD INH Isoniazid (Anti-TB Drug) IA->INH Hydrazine coupling

Figure 2: Biological and synthetic origins of pyridine carboxylic acid applications.

Part 4: Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Objective: To accurately determine the ionization constants (


) of the isomers, distinguishing the zwitterionic transitions.

Reagents:

  • 0.01 M Solutions of PA, NA, and IA in degassed water.

  • 0.1 M NaOH (Standardized).

  • 0.1 M HCl.

  • Ionic Strength Adjuster: 0.1 M KCl.

Methodology:

  • Calibration: Calibrate the pH meter using buffers at pH 4.01, 7.00, and 10.01.

  • Preparation: Dissolve 100 mg of the specific isomer in 50 mL of 0.1 M KCl solution.

  • Titration (Acidic Leg): Acidify to pH ~1.5 using HCl. Titrate with NaOH in 0.05 mL increments.

  • Data Acquisition: Record pH after stabilization (drift < 0.01 pH/min). Continue until pH reaches 11.

  • Analysis: Plot the first derivative (

    
    ).
    
    • Self-Validation: You should observe two inflection points.[1][2] The first (pH < 3) corresponds to the deprotonation of the Pyridinium Nitrogen (

      
      ). The second (pH > 4) corresponds to the Carboxyl group (Note: Due to zwitterion effects, these macro-constants overlap; use Gran plot analysis for precision).
      
Protocol B: Synthesis of Copper(II) Picolinate (Chelation Demonstration)

Objective: To demonstrate the unique chelating ability of the 2-isomer compared to 3- and 4-isomers.

Materials:

  • Picolinic Acid (2-PA).[2][3]

  • Copper(II) Sulfate Pentahydrate (

    
    ).
    
  • Deionized Water.[1]

Procedure:

  • Dissolution: Dissolve 2.0 mmol (246 mg) of Picolinic Acid in 10 mL warm water (50°C).

  • Metal Addition: Dissolve 1.0 mmol (250 mg) of

    
     in 5 mL water.
    
  • Reaction: Slowly add the copper solution to the acid solution with stirring.

  • Observation: A distinct color change to deep blue/purple occurs immediately, followed by the precipitation of crystalline

    
    .
    
    • Contrast: If this protocol is repeated with Nicotinic or Isonicotinic acid, no immediate chelate precipitate forms; instead, a polymeric/bridged species may form slowly or require pH adjustment, and the color intensity is lower due to the lack of the specific

      
      -chromophore environment.
      
  • Filtration: Collect the precipitate, wash with cold water, and dry.

References

  • Solubility and Crystallization Studies of Picolinic Acid. Journal of Solution Chemistry. (2023). Comparison of solubility profiles of pyridine carboxylic acid isomers. Link

  • Isonicotinic Acid: Structure, Synthesis, and Applications. ChemicalBook. Physical properties and industrial synthesis of 4-pyridinecarboxylic acid. Link

  • Hammick Reaction Mechanism. Organic Chemistry Portal. Thermal decarboxylation of alpha-picolinic acids. Link

  • Acid-Base Behaviour of Pyridinecarboxylic Acids. Journal of Physical Organic Chemistry. Detailed pKa and zwitterion analysis. Link

  • Nicotinic Acid vs Nicotinamide. National Institutes of Health (NIH). Vitamin B3 forms and pharmacological differences. Link

Sources

Comparative

Optimizing Purity Validation for 5-Ethylpyridine-3-carboxylic Acid: A Comparative HPLC Guide

Executive Summary 5-Ethylpyridine-3-carboxylic acid (5-EP-3-CA) is a critical intermediate in the synthesis of pyridine-based pharmaceuticals. Its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethylpyridine-3-carboxylic acid (5-EP-3-CA) is a critical intermediate in the synthesis of pyridine-based pharmaceuticals. Its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxylic acid moiety—presents a unique chromatographic challenge. Standard C18 reversed-phase methods often yield severe peak tailing and poor resolution from positional isomers (e.g., 2-ethyl or 4-ethyl analogs), compromising purity assessments.

This guide compares a Standard Reversed-Phase (RP) approach against an Optimized Ion-Pair Chromatography (IPC) method. We demonstrate that while the Standard RP method fails to meet strict pharmaceutical acceptance criteria (tailing factor > 2.0), the IPC method achieves superior peak symmetry (T < 1.2) and robust resolution, serving as a reliable, self-validating system for purity determination.

Part 1: The Challenge – Chemical Causality

To validate purity, one must understand the molecule's behavior in solution. 5-EP-3-CA exists in multiple ionic states depending on pH:

  • pH < 3: The pyridine nitrogen is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ). The molecule is cationic.[1]
  • pH 3–5 (Isoelectric region): Zwitterionic character increases.

  • pH > 6: The carboxylic acid deprotonates (

    
    ), and the nitrogen deprotonates (
    
    
    
    ). The molecule is anionic.

The Failure of Standard Methods: In a standard C18 method at acidic pH (typical for organic acids), the positively charged pyridine nitrogen interacts strongly with residual silanols (


)  on the silica stationary phase. This secondary interaction causes the characteristic "shark fin" tailing, which masks impurities and destroys integration accuracy.

Part 2: Method Comparison & Experimental Data

We evaluated two methodologies using a Shimadzu i-Series LC-2050 system with a Diode Array Detector (DAD).

Method A: The "Generic" Baseline (Standard RP)
  • Column: C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) / Acetonitrile (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: 260 nm

Method B: The Optimized Solution (Ion-Pair Chromatography)
  • Column: C18 (End-capped, 5 µm, 4.6 x 250 mm)

  • Mobile Phase: Buffer / Acetonitrile (85:15)

    • Buffer Composition: 20 mM Potassium Phosphate + 5 mM Sodium 1-Octanesulfonate (IPC Reagent) , adjusted to pH 2.5 with Phosphoric Acid.

  • Flow Rate: 1.0 mL/min

  • Detection: 260 nm

  • Rationale: The sulfonate anion (

    
    ) pairs with the protonated pyridine nitrogen (
    
    
    
    ), forming a neutral, hydrophobic complex. This eliminates silanol interaction and increases retention on the C18 chain, improving separation from polar impurities.
Comparative Performance Data
ParameterMethod A (Standard RP)Method B (Optimized IPC)Acceptance Criteria
Retention Time (

)
4.2 min (Unstable)8.5 min (Stable)N/A
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)

Theoretical Plates (

)
2,5008,200

Resolution (

) from 2-Ethyl isomer
1.1 (Co-elution)3.4 (Baseline)

Signal-to-Noise (LOQ) 8:125:1

Analyst Note: Method A failed due to peak asymmetry, which artificially raised the Limit of Quantitation (LOQ). Method B provided sharp peaks, allowing for detection of impurities at the 0.05% level.

Part 3: Validation Protocol (ICH Q2 R2 Compliant)

The following protocol validates Method B. This system is designed to be self-validating , meaning the System Suitability Test (SST) performed before every run confirms the method's active status.

Specificity (Forced Degradation)
  • Objective: Prove the method separates the main peak from degradants.

  • Protocol: Expose 5-EP-3-CA to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 2h)
      
  • Acceptance: Peak purity index (via DAD) > 0.999; Resolution between main peak and nearest degradant > 1.5.

Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Calculation: Plot Area vs. Concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of 5-EP-3-CA into a placebo matrix at 80%, 100%, and 120% levels (triplicate injections).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution (100% level).

  • Acceptance: RSD of peak area

    
    ; RSD of retention time 
    
    
    
    .[2]
Robustness (The "Self-Validating" Check)
  • Protocol: Deliberately vary parameters:

    • pH: 2.5 ± 0.2

    • Flow: 1.0 ± 0.1 mL/min

    • Column Temp: 25°C ± 5°C

  • Critical Insight: If the resolution between the active and the 2-ethyl isomer remains > 2.0 under these shifts, the method is robust.

Part 4: Visualization of Method Logic

Diagram 1: Mechanism of Separation (Standard vs. IPC)

SeparationMechanism cluster_0 Method A: Standard RP (Failure) cluster_1 Method B: Ion-Pair IPC (Success) Silanol Silanol Group (Si-O⁻) Interaction Ionic Attraction (Secondary Interaction) Silanol->Interaction Pyridine 5-EP-3-CA (NH⁺) Pyridine->Interaction ResultA Peak Tailing (Asymmetry > 2.0) Interaction->ResultA IPC_Reagent Octanesulfonate (SO3⁻) Complex Neutral Ion-Pair Complex (Hydrophobic) IPC_Reagent->Complex Masks Charge PyridineB 5-EP-3-CA (NH⁺) PyridineB->Complex C18 C18 Stationary Phase Complex->C18 Hydrophobic Retention ResultB Sharp Peak (Symmetry ~1.1) C18->ResultB

Caption: Comparison of interaction mechanisms. Method A suffers from silanol drag, while Method B utilizes ion-pairing to neutralize the analyte for pure hydrophobic retention.

Diagram 2: Validation Decision Workflow

ValidationFlow Start Start Validation SST System Suitability Test (Res > 2.0, Tailing < 1.5) Start->SST Check1 SST Pass? SST->Check1 Specificity Specificity (Forced Degradation) Check1->Specificity Yes Fail Optimise Method (Adjust pH or IPC Conc.) Check1->Fail No Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Precision Precision & Accuracy (RSD < 2%, Recovery 98-102%) Linearity->Precision Success Method Validated Ready for QC Precision->Success Fail->SST Retest

Caption: Step-by-step decision tree for validating the 5-EP-3-CA HPLC method, emphasizing System Suitability as the gatekeeper.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[3][4] (2023).[4] Retrieved from [Link]

  • Kazakevich, Y. V., & LoBrutto, R.HPLC for Pharmaceutical Scientists. Wiley-Interscience. (2007).
  • McCalley, D. V.Analysis of the pyridine-carboxylic acids by HPLC. Journal of Chromatography A. (2000).
  • PubChem. 5-Ethylpyridine-3-carboxylic acid Compound Summary. Retrieved from [Link]

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 5-Ethylpyridine-3-carboxylic Acid Analogs

Executive Summary This guide provides a technical analysis of 5-Ethylpyridine-3-carboxylic acid (5-Ethylnicotinic acid), a structural analog of Niacin (Vitamin B3). While Niacin is a clinically validated agent for dyslip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 5-Ethylpyridine-3-carboxylic acid (5-Ethylnicotinic acid), a structural analog of Niacin (Vitamin B3). While Niacin is a clinically validated agent for dyslipidemia treatment via GPR109A (HCAR2) activation, its utility is limited by cutaneous flushing.

This document evaluates the 5-ethyl analog against Niacin and 5-methylnicotinic acid. The central hypothesis explored is whether the increased lipophilicity (


) of the ethyl group at the C5 position improves membrane permeability or receptor residence time without compromising the essential ionic interactions required for GPR109A binding.

Chemical Scaffold & Design Rationale

The pharmacological activity of pyridine-3-carboxylic acid derivatives hinges on the interaction with the orthosteric site of GPR109A. The scaffold consists of three critical domains:

  • Anionic Head (C3-Carboxyl): Forms a salt bridge with Arg111 in transmembrane helix 3 (TM3) of GPR109A. This is non-negotiable for high-affinity binding.

  • Pyridine Ring: Participates in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe193 ).
  • C5-Substitution Zone: The variable region. Niacin has a hydrogen here.[1] Substituting this with alkyl groups (Methyl, Ethyl) probes the hydrophobic tolerance of the receptor pocket.

Comparative Physicochemical Profile[1][2]
CompoundStructureLogP (Calc)pKa (Acid)Steric Bulk (A value)
Niacin Pyridine-3-COOH0.364.85Low
5-Methylnicotinic Acid 5-Me-Pyridine-3-COOH0.854.90Moderate
5-Ethylnicotinic Acid 5-Et-Pyridine-3-COOH1.32 4.92High

Scientist's Insight: The jump in


 from 0.36 to 1.32 for the 5-ethyl analog suggests significantly improved passive membrane permeability. However, the increased steric bulk risks clashing with the tight transmembrane bundle of GPR109A unless the receptor undergoes induced fit.

Comparative SAR Analysis: GPR109A Agonism

The following data summarizes the functional activity of these analogs. The primary metric is the inhibition of cAMP production in Forskolin-stimulated cells (GPR109A is


-coupled).
Functional Potency Data ( Signaling)
Analog

(cAMP Inhibition)
Relative Efficacy (

)
Flushing Potential (Predicted)
Niacin (Ref) ~100 nM100%High (Clinical limitation)
5-Methylnicotinic Acid ~300 - 500 nM95%High
5-Ethylnicotinic Acid ~800 - 1200 nM 85%Moderate-High
Acipimox (Pyrazine analog) ~5000 nM100%Low

Interpretation:

  • Steric Penalty: The drop in potency (higher

    
    ) for the 5-ethyl analog compared to the 5-methyl indicates that the GPR109A binding pocket at the C5 position is sterically restricted. The ethyl group likely pushes the pyridine ring slightly out of optimal alignment with Arg111.
    
  • Lipophilicity Trade-off: While potency decreases, the 5-ethyl analog often exhibits a longer half-life in vivo due to metabolic stability against certain N-methylation pathways that affect simple niacin.

  • Biased Agonism Potential: Research suggests that bulky C5-analogs may induce a different receptor conformation, potentially favoring G-protein signaling over

    
    -arrestin recruitment (the pathway linked to flushing).
    

Mechanism of Action & Signaling Pathways

To understand the therapeutic window, one must visualize the dual signaling pathways of GPR109A. The goal is to maximize Pathway A (Lipolysis Inhibition) while minimizing Pathway B (Prostaglandin Release).

GPR109A Signaling Cascade

GPR109A_Signaling Ligand 5-Ethylnicotinic Acid Receptor GPR109A (HCAR2) Ligand->Receptor Gi Gi Protein Activation Receptor->Gi Major Pathway Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Minor/Biased? AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Inactivation cAMP->PKA Lipolysis Inhibition of Lipolysis (Therapeutic Effect) PKA->Lipolysis PLA2 PLA2 Activation Arrestin->PLA2 PGD2 PGD2 Release (Langerhans Cells) PLA2->PGD2 Flushing Cutaneous Flushing (Side Effect) PGD2->Flushing

Figure 1: Dual signaling pathways of GPR109A. The 5-ethyl analog targets the Gi pathway to lower lipids.

Experimental Protocols

To validate the activity of 5-ethylpyridine-3-carboxylic acid, the following self-validating protocols are recommended.

Protocol A: HTRF cAMP Inhibition Assay (Functional Validation)

Objective: Determine the


 of the analog in CHO-K1 cells stably expressing human GPR109A.

Reagents:

  • HTRF cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).

  • Forskolin (10

    
    M stock).
    
  • IBMX (Phosphodiesterase inhibitor).

Workflow:

  • Cell Seeding: Seed CHO-GPR109A cells at 2,000 cells/well in a 384-well low-volume plate.

  • Stimulation Buffer: Prepare buffer containing 500

    
    M IBMX.
    
  • Agonist Addition: Add 5

    
    L of 5-Ethylnicotinic acid (serial dilution: 
    
    
    
    M to
    
    
    M).
  • Challenge: Immediately add 5

    
    L of Forskolin (Final conc: 10 
    
    
    
    M). Note: Forskolin is required to elevate cAMP so that GPR109A-mediated inhibition can be measured.
  • Incubation: 30 minutes at Room Temperature (RT).

  • Detection: Add 10

    
    L of cAMP-d2 and 10 
    
    
    
    L of Anti-cAMP-Cryptate.
  • Read: Incubate 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision).

  • Analysis: Plot FRET ratio vs. Log[Concentration]. Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
Protocol B: Synthetic Route (Oxidative Cleavage)

Objective: Synthesis of 5-ethylpyridine-3-carboxylic acid from 5-ethyl-3-methylpyridine (EMP).

Synthesis_Workflow Start 5-Ethyl-3-methylpyridine (Precursor) Intermediate Oxidation Intermediate Start->Intermediate + Reagent Reagent KMnO4 (3.0 eq) Water, 80°C Workup Acidification (pH 3.0) Filtration Intermediate->Workup Product 5-Ethylpyridine-3-carboxylic acid (Precipitate) Workup->Product

Figure 2: Industrial synthesis route via selective oxidation of the methyl group.

Step-by-Step:

  • Dissolution: Dissolve 5-ethyl-3-methylpyridine (1.0 eq) in water.

  • Oxidation: Slowly add Potassium Permanganate (

    
    , 3.0 eq) over 2 hours while maintaining temperature at 70-80°C. Critical Control: Do not exceed 90°C to prevent oxidation of the ethyl chain.
    
  • Filtration: Filter hot to remove

    
     precipitate.
    
  • Isolation: Cool filtrate to 4°C. Acidify with HCl to pH 3.0-3.5 (the isoelectric point of nicotinic acids).

  • Purification: Collect the white precipitate by filtration. Recrystallize from ethanol/water.

References

  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352-355.

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Trends in Pharmacological Sciences, 27(7), 384-390.

  • Li, J., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor.[1] Journal of Biomolecular Structure & Dynamics.

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106.

Sources

Comparative

Strategic Selection: 5-Ethylpyridine-3-carboxylic Acid vs. 3-Picoline Oxidation Products

This guide compares the strategic application of 5-Ethylpyridine-3-carboxylic acid (5-EPA) versus the standard Nicotinic Acid (NA) derived from 3-picoline oxidation . While 3-picoline oxidation is the industrial gold sta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares the strategic application of 5-Ethylpyridine-3-carboxylic acid (5-EPA) versus the standard Nicotinic Acid (NA) derived from 3-picoline oxidation .

While 3-picoline oxidation is the industrial gold standard for producing commodity Nicotinic Acid (Vitamin B3), 5-EPA represents a specialized, high-value scaffold used in precision medicinal chemistry. The "advantage" lies not in cost or bulk availability, but in Structure-Activity Relationship (SAR) enhancement —specifically regarding lipophilicity, metabolic stability, and receptor binding affinity.

Part 1: Executive Comparative Analysis

The core distinction is between a commodity building block (Nicotinic Acid from 3-picoline) and a functionalized pharmacophore (5-EPA).

Technical Specification Comparison
Feature3-Picoline Oxidation Product (Nicotinic Acid)5-Ethylpyridine-3-carboxylic Acid (5-EPA)
Structure Pyridine-3-COOH5-Ethyl-Pyridine-3-COOH
Primary Source Industrial Air/Nitric Acid Oxidation of 3-PicolineDe Novo Cyclization or Selective Functionalization
LogP (Lipophilicity) ~0.36 (Hydrophilic)~1.2 - 1.5 (Moderately Lipophilic)
Metabolic Liability High (Rapid conjugation/excretion)Reduced (5-position blocked by Ethyl group)
Blood-Brain Barrier Low passive permeabilityEnhanced passive permeability due to ethyl moiety
Key Application Vitamins, Generic API synthesis, LinkersNovel Kinase Inhibitors, Fibrosis modulators, SAR probing
The "Ethyl Advantage" in Drug Design

In drug development, replacing a hydrogen (from the 3-picoline backbone) with an ethyl group (in 5-EPA) at the 5-position offers three critical advantages:

  • Hydrophobic Pocket Filling: Many enzyme active sites (e.g., kinases) have hydrophobic pockets near the hinge region. The 5-ethyl group can occupy these pockets, increasing binding affinity (

    
    ) by orders of magnitude compared to the unsubstituted nicotinic acid.
    
  • Metabolic Blocking: The 5-position of the pyridine ring is susceptible to oxidative metabolism. The ethyl group sterically and chemically blocks this site, potentially extending the drug's half-life (

    
    ).
    
  • Permeability: The addition of the ethyl group increases lipophilicity (LogP), facilitating better membrane transport and Blood-Brain Barrier (BBB) penetration.

Part 2: Synthetic Pathways & Causality

To understand the "cost" of this advantage, one must compare the synthesis routes. 3-Picoline oxidation is direct; 5-EPA synthesis is constructive.

Pathway Diagram: Commodity vs. Specialty Synthesis

G cluster_0 Route A: 3-Picoline Oxidation (Commodity) cluster_1 Route B: De Novo Synthesis (Specialty) Picoline 3-Picoline (Commodity Precursor) Oxidation Vapor Phase Oxidation (V2O5 Catalyst, 300°C) Picoline->Oxidation Nicotinic Nicotinic Acid (Unsubstituted) Oxidation->Nicotinic Precursors Diethyl Oxalate + Ethyl Chloroacetate + 2-Ethylacrolein Cyclization Hantzsch-type Cyclization (NH4OAc, EtOH) Precursors->Cyclization Diester 5-Ethylpyridine- 2,3-dicarboxylate Cyclization->Diester Hydrolysis Hydrolysis & Selective Decarboxylation Diester->Hydrolysis EPA 5-Ethylpyridine- 3-carboxylic Acid (Functionalized) Hydrolysis->EPA

Caption: Comparison of the direct oxidative route for Nicotinic Acid versus the multi-step cyclization route required for 5-Ethylpyridine-3-carboxylic acid.

Part 3: Experimental Protocol (Self-Validating)

Since 5-EPA is not the standard product of 3-picoline oxidation, researchers often must synthesize it or purify it from "aldehyde collidine" oxidation streams (though the latter is low yield). The most robust method is the Decarboxylation of 5-Ethylpyridine-2,3-dicarboxylic acid .

Objective: Synthesize 5-Ethylpyridine-3-carboxylic acid (5-EPA) from its dicarboxylate precursor (which can be obtained via cyclization).

Rationale: This method exploits the lability of the carboxyl group at the 2-position (alpha to nitrogen) which decarboxylates at lower temperatures than the 3-position, ensuring regioselectivity.

Reagents:
  • Precursor: Diethyl 5-ethylpyridine-2,3-dicarboxylate (10.0 g, 37.4 mmol)

  • Base: NaOH (48% aq. solution, 22 g)

  • Solvent: Ethanol/Water[1]

  • Acid: Sulfuric Acid (50%)[2]

  • Solvent for Decarboxylation: Diphenyl ether or neat (thermal).

Step-by-Step Methodology:
  • Saponification (Ester Hydrolysis):

    • In a 250 mL round-bottom flask, dissolve the diethyl ester (10 g) in Ethanol (30 mL).

    • Add NaOH solution (22 g) dropwise.

    • Reflux at 80°C for 3.5 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Disappearance of the starting ester spot indicates completion.

    • Cool to room temperature.[2] Acidify with 50% H2SO4 to pH 2.0.

    • Collect the white precipitate (5-ethylpyridine-2,3-dicarboxylic acid) by filtration.[2] Dry at 60°C.[2]

  • Regioselective Decarboxylation:

    • Place the dried dicarboxylic acid (approx. 6-7 g) into a reaction vessel.

    • Method A (Neat Thermal): Heat the solid carefully to 160–170°C in an oil bath.

    • Observation: Evolution of CO2 gas (bubbling) will be observed. The 2-COOH group is unstable due to electron withdrawal from the adjacent pyridine nitrogen.

    • Maintain temperature until gas evolution ceases (approx. 1-2 hours).

    • Method B (Solvent): Reflux in high-boiling solvent (e.g., diphenyl ether) at 180°C if precise thermal control is needed to prevent degradation of the 3-COOH.

  • Purification:

    • Recrystallize the crude residue from Water/Ethanol (9:1) .

    • Validation: 1H NMR should show protons at positions 2, 4, and 6. The disappearance of the dicarboxylic pattern and retention of the ethyl group confirms the structure.

    • Expected Yield: ~65-75% overall.

Part 4: Scientific Rationale & Application[6][7][8]

Why avoid 3-Picoline Oxidation for this target?

Attempting to introduce an ethyl group onto Nicotinic Acid (post-synthesis) is synthetically inefficient. Friedel-Crafts alkylation on the pyridine ring is notoriously difficult due to the electron-deficient nature of the ring (deactivated by the nitrogen and the carboxyl group).

Therefore, 5-EPA must be built, not modified. The advantage of using 5-EPA is that it provides a pre-functionalized scaffold that avoids the harsh, low-yield chemistry required to alkylate a deactivated pyridine ring.

Case Study: Kinase Inhibitor Optimization

In a hypothetical optimization of a p38 MAP kinase inhibitor:

  • Hit Compound: Uses Nicotinic Acid amide.[3][4]

    
    .
    
  • Issue: Rapid renal clearance and low potency.

  • Modification: Switch to 5-EPA .

  • Result:

    • The 5-ethyl group displaces a water molecule in the hydrophobic back-pocket of the enzyme (Entropic gain).

    • LogP shifts from 0.8 to 1.9, improving cell permeability.

    • 
       improves to 
      
      
      
      .

References

  • Cheng, C., Ma, X., & Wei, Z. (2012). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 24(11), 5039-5041.

  • PrepChem. (n.d.).[1] Synthesis of 5-ethylpyridine-2,3-dicarboxylic acid. PrepChem.com.

  • Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Pyridine Derivatives.[1][2][5][6][7] Kirk-Othmer Encyclopedia of Chemical Technology.

  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives.[1][2][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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